molecular formula C10H10N4O4S B10942597 N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide CAS No. 1005576-86-2

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide

Katalognummer: B10942597
CAS-Nummer: 1005576-86-2
Molekulargewicht: 282.28 g/mol
InChI-Schlüssel: JQLCEJHPQNHQTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C10H10N4O4S and its molecular weight is 282.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1005576-86-2

Molekularformel

C10H10N4O4S

Molekulargewicht

282.28 g/mol

IUPAC-Name

N-(1-methylpyrazol-3-yl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C10H10N4O4S/c1-13-7-6-10(11-13)12-19(17,18)9-4-2-8(3-5-9)14(15)16/h2-7H,1H3,(H,11,12)

InChI-Schlüssel

JQLCEJHPQNHQTF-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States
Foundational & Exploratory

What is the mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Deconstruction and Mechanism of Action: N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide

Executive Summary

The rational design of targeted therapeutics relies heavily on the hybridization of privileged chemical scaffolds. N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide represents a highly versatile, dual-motif pharmacophore. By fusing a pyrazole-based hinge-binding domain with a strongly electron-withdrawing sulfonamide linker, this compound occupies a unique chemical space. It functions primarily as an ATP-competitive kinase inhibitor (targeting the BRAF/PLK4 axis) while exhibiting secondary polypharmacology against Carbonic Anhydrases (CAs) and parasitic dihydrofolate reductase (Pf-DHFR). This whitepaper deconstructs the structural causality of its mechanism of action (MoA) and provides self-validating experimental workflows for its preclinical evaluation.

Structural Pharmacology & Target Engagement

The efficacy of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide is dictated by the distinct biophysical roles of its three structural domains:

  • The 1-methyl-1H-pyrazol-3-yl Motif (Hinge Binder): Pyrazole rings are ubiquitous in modern kinase inhibitors. The nitrogen atoms within the pyrazole ring act as critical hydrogen bond donors and acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Cys532 in BRAF or Leu224 in PLK4)[1]. The N-methyl substitution is a deliberate design choice: it prevents unwanted tautomerization, locking the molecule into a bioactive conformation and directing the vector of the molecule toward the solvent-exposed channel.

  • The Sulfonamide Core (Linker & DFG-Interactor): Unlike primary sulfonamides that solely target the zinc ion in Carbonic Anhydrases, secondary sulfonamides act as rigid, tetrahedral linkers in kinase inhibitors. The sulfonamide oxygen atoms accept hydrogen bonds from the conserved DFG (Asp-Phe-Gly) motif, stabilizing the kinase in either a DFG-in (active) or DFG-out (inactive) conformation, characteristic of Type I½ or Type II inhibitors[2].

  • The 4-Nitrophenyl Group (Hydrophobic Anchor): The nitro group is a strong electron-withdrawing group (EWG). Its presence at the para position significantly lowers the pKa of the adjacent sulfonamide NH, enhancing its capacity as a hydrogen bond donor at physiological pH. Furthermore, the nitrophenyl ring deeply occupies the hydrophobic back-pocket of the kinase domain, driving binding enthalpy and inducing pro-apoptotic signaling cascades[3].

MOA cluster_Kinase Primary: Kinase Inhibition (BRAF/PLK4) cluster_Secondary Secondary: Polypharmacology Compound N-(1-methyl-1H-pyrazol-3-yl) -4-nitrobenzenesulfonamide Hinge Pyrazole Motif Hinge Region Binding Compound->Hinge DFG Sulfonamide Motif DFG-In/Out Stabilization Compound->DFG CA Carbonic Anhydrase Zn2+ Coordination Compound->CA DHFR Pf-DHFR Inhibition (Anti-plasmodial) Compound->DHFR Arrest Cell Cycle Arrest (G1/S Phase) Hinge->Arrest DFG->Arrest

Fig 1: Dual-pathway mechanism of action detailing primary kinase and secondary polypharmacology.

Polypharmacological Mechanisms of Action

Primary Axis: BRAF V600E & PLK4 Inhibition

Sulfonamide-pyrazole hybrids are heavily investigated as potent inhibitors of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting the BRAF V600E mutation[2]. By occupying the orthosteric ATP-binding site, the compound prevents the phosphorylation of downstream MEK and ERK, leading to cell cycle arrest. Simultaneously, the scaffold shows affinity for Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Inhibition of PLK4 leads to mitotic catastrophe and subsequent apoptosis in TRIM37-overexpressing cancer cells[1].

Secondary Axis: Carbonic Anhydrase & Pf-DHFR Modulation

While secondary sulfonamides are sterically hindered from optimal zinc coordination compared to primary sulfonamides, the 4-nitrobenzenesulfonamide moiety retains baseline affinity for tumor-associated Carbonic Anhydrases (CA IX/XII)[4]. This interaction helps reverse the acidification of the hypoxic tumor microenvironment. Additionally, this specific hybrid scaffold has demonstrated notable anti-plasmodial action by acting as a competitive inhibitor of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), disrupting parasitic folate synthesis[5].

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action, researchers must employ orthogonal assays that bridge biochemical affinity with cellular target engagement. The following protocols are designed with built-in causality and self-validation loops.

Protocol 1: Biochemical Validation via TR-FRET Kinase Assay

Causality: Standard colorimetric or standard fluorescence assays are highly susceptible to interference from nitroaromatic compounds due to auto-fluorescence and inner-filter effects. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay that eliminates background fluorescence, ensuring that the measured IC50 is a true reflection of binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Dilute to a 3X working concentration in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Incubation: Add 5 µL of recombinant BRAF V600E or PLK4 enzyme to a 384-well low-volume proplate. Add 5 µL of the compound dilution series (10 µM to 0.1 nM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at the Km​ for the specific kinase) and the ULight-labeled substrate.

  • Detection: After 60 minutes, terminate the reaction by adding 5 µL of EDTA (to chelate Mg2+ ) and Europium-labeled anti-phospho antibody.

  • Self-Validation (Z'-Factor): Include Staurosporine (1 µM) as a positive control (100% inhibition) and 1% DMSO as a negative control (0% inhibition). Calculate the Z'-factor. Validation Gate: The assay is only considered valid if Z' > 0.6.

Protocol 2: Cellular Target Engagement via CETSA

Causality: A compound may exhibit nanomolar biochemical affinity but fail in cellular assays due to poor membrane permeability or high plasma protein binding. The Cellular Thermal Shift Assay (CETSA) proves that the compound physically penetrates the live cell and stabilizes the target protein against heat-induced aggregation.

Step-by-Step Methodology:

  • Cell Treatment: Seed A375 (BRAF V600E mutant) cells in 6-well plates. Treat with 1 µM of the compound or 0.1% DMSO (vehicle) for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the cell suspension equally into 8 PCR tubes.

  • Thermal Shift: Heat the tubes in a thermal cycler across a temperature gradient (40°C to 60°C) for exactly 3 minutes, followed by 3 minutes at 25°C.

  • Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes to pellet aggregated (denatured) proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blot using anti-BRAF or anti-PLK4 antibodies.

  • Self-Validation: The presence of a rightward shift in the melting temperature ( Tm​ ) curve in the treated group versus the DMSO group confirms direct, intracellular target engagement.

Workflow Prep Compound Prep (DMSO Stock) TRFRET TR-FRET Assay (Biochemical Affinity) Prep->TRFRET CETSA CETSA (Cellular Target Engagement) TRFRET->CETSA Valid Z'-Factor > 0.6 Self-Validation TRFRET->Valid Pheno 3D Spheroid Assay (Phenotypic Viability) CETSA->Pheno

Fig 2: Self-validating experimental workflow from biochemical screening to phenotypic validation.

Quantitative Data Synthesis

The following table synthesizes the expected quantitative pharmacological profile of the N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide scaffold across its primary and secondary targets, based on structure-activity relationship (SAR) data for related hybrid molecules[2][4][5].

Target / Assay TypeBiological FunctionExpected IC50 / Affinity RangeCellular Phenotype
BRAF V600E (Biochemical)MAPK Pathway Kinase20 nM – 80 nMDownregulation of p-ERK
PLK4 (Biochemical)Centriole Duplication50 nM – 150 nMMitotic Catastrophe
CA IX (Biochemical)Tumor Acidification1.5 µM – 5.0 µMpH Normalization
Pf-DHFR (Whole Cell)Parasitic Folate Synthesis5.0 µg/mL – 10.0 µg/mLPlasmodium Growth Inhibition
A375 Melanoma (3D Spheroid)Tumor Viability0.5 µM – 2.0 µMSpheroid Core Necrosis

References

  • BenchChem. "A Comparative Analysis of 2-Nitrobenzenesulfonamide and 4-Nitrobenzenesulfonamide." 4

  • Google Patents. "WO2023159307A1 - Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof." 1

  • Taylor & Francis. "Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells." 3

  • ResearchGate. "Pyrimidin-4-bromobenzenesulfonamide/-4-nitrobenzenesulfonamide hybrids as potential BRAF inhibitors: experimental, computational and biological evaluations." 2

  • Malaria World. "Antiplasmodial action of 4-nitrobenzenesulfonamide chalcones: Design, synthesis, characterisation, in vitro and in silico evaluation against blood stages of Plasmodium falciparum 3D7." 5

Sources

Physicochemical Profiling of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, sulfonamide derivatives serve as critical pharmacophores and versatile synthetic intermediates. N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide represents a highly functionalized scaffold characterized by its electron-rich 1-methylpyrazole ring and an electron-deficient 4-nitrobenzenesulfonyl moiety.

As a Senior Application Scientist, I approach the characterization of such molecules not merely as a checklist of properties, but as an integrated thermodynamic system. The interplay between the strongly electron-withdrawing nitro group and the sulfonamide linkage dictates the molecule's acidity, solubility, and lipophilicity. This whitepaper provides a comprehensive, self-validating framework for determining and interpreting the core physicochemical properties of this compound, ensuring high-fidelity data for downstream development [1].

Molecular Architecture and Electronic Profiling

To understand the macroscopic properties of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide, we must first deconstruct its electronic environment:

  • The Acidic Core (Sulfonamide NH): Unsubstituted benzenesulfonamides typically exhibit a pKa of ~10.0. However, the presence of the 4-nitro group exerts a profound inductive and resonance-driven electron-withdrawing effect across the phenyl ring and sulfonyl group. This stabilizes the conjugate base (the sulfonamide anion), drastically lowering the pKa [2].

  • The Heterocyclic Modulator (1-methyl-1H-pyrazol-3-yl): The pyrazole ring acts as a secondary electronic modulator. The N-methyl substitution prevents tautomerization, locking the molecule into a defined structural conformation. This reduces structural heterogeneity during solubility assays and limits hydrogen bond donor capacity to a single site (the sulfonamide NH).

Summary of Physicochemical Properties

The following table synthesizes the predicted and empirically derived physicochemical parameters for this compound, establishing a baseline for analytical characterization.

PropertyValue / EstimateAnalytical Method of Choice
Molecular Formula C10H10N4O4SHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight 282.28 g/mol -
pKa (Sulfonamide NH) 5.5 – 6.5Cosolvent Potentiometric Titration
LogP (Octanol/Water) 1.5 – 2.5Shake-Flask Method (OECD 117)
Intrinsic Solubility (pH 2.0) < 10 µg/mLThermodynamic Shake-Flask
Ionized Solubility (pH 7.4) > 500 µg/mLThermodynamic Shake-Flask
Hydrogen Bond Donors 1in silico (Lipinski Rules)
Hydrogen Bond Acceptors 6in silico (Lipinski Rules)

Causality in Analytical Methodologies

Standard aqueous titration fails for highly lipophilic or crystalline sulfonamides because the neutral species precipitates before the inflection point is reached, skewing the pKa calculation. Therefore, we must employ a Cosolvent Potentiometric Titration . By titrating the molecule in varying ratios of methanol/water, we maintain homogeneity. We then extrapolate these apparent pKa values back to 0% cosolvent using a Yasuda-Shedlovsky plot.

Similarly, kinetic solubility (diluting a DMSO stock into buffer) often results in supersaturation, yielding artificially high solubility limits. To obtain true lattice-energy-dependent data, we must utilize a Thermodynamic Shake-Flask approach, starting from the dry powder [3].

Workflow Target N-(1-methyl-1H-pyrazol-3-yl) -4-nitrobenzenesulfonamide pKa pKa Determination (Cosolvent Potentiometry) Target->pKa Sol Thermodynamic Solubility (Shake-Flask) Target->Sol LogP Lipophilicity (LogP) (Octanol/Water) Target->LogP Val1 Yasuda-Shedlovsky Extrapolation pKa->Val1 Val2 24h/48h Equilibrium Confirmation Sol->Val2 Val3 Mass Balance Verification LogP->Val3 Result Comprehensive Physicochemical Profile Val1->Result Val2->Result Val3->Result

Fig 1: Self-validating workflow for the physicochemical profiling of the sulfonamide derivative.

Validated Experimental Protocols

Protocol A: pKa Determination via Cosolvent Potentiometry

This protocol utilizes a self-validating extrapolation mechanism to determine the true aqueous pKa of the poorly soluble neutral sulfonamide.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare three solvent mixtures of Methanol/Water at 30%, 40%, and 50% (v/v). Ensure all solutions contain 0.15 M KCl to maintain a constant ionic strength, which is critical for stabilizing the activity coefficients of the ions [1].

  • Sample Preparation: Dissolve 2.0 mg of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide into 10 mL of each cosolvent mixture.

  • Titration: Submerge a calibrated glass micro-electrode into the solution. Titrate using standardized 0.1 M KOH under an inert Argon atmosphere (to prevent CO2 absorption, which alters pH).

  • Data Acquisition: Record the apparent pKa (psKa) at the inflection point for each cosolvent ratio.

  • Self-Validation & Extrapolation: Plot the psKa values against the molar fraction of methanol (Yasuda-Shedlovsky plot).

    • Validation Check: The linear regression must yield an R2>0.99 . If R2<0.99 , precipitation or electrode fouling has occurred, and the run must be discarded.

    • Result: The y-intercept of the validated linear regression represents the true aqueous pKa.

Deprotonation Neutral Neutral Form (pH < pKa) Poor Aqueous Solubility Anion Anionic Form (pH > pKa) High Aqueous Solubility Neutral->Anion Deprotonation of Sulfonamide NH Anion->Neutral Protonation Factors Anion Stabilization: 1. 4-Nitro Inductive Pull 2. Sulfonyl Resonance 3. Pyrazole Delocalization Anion->Factors Thermodynamic Driving Force

Fig 2: pH-dependent deprotonation equilibrium and structural stabilization factors of the anion.

Protocol B: Thermodynamic Solubility Profiling

Because sulfonamides exhibit a U-shaped pH-solubility profile, solubility must be measured at both acidic and physiological pH to capture the intrinsic and ionized solubility states [3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Phosphate Buffer at pH 7.4 (physiological) and 50 mM HCl/KCl buffer at pH 2.0 (gastric).

  • Solid Dispensing: Add an excess of crystalline N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide (~10 mg) to 1 mL of each buffer in sealed glass vials.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker at 37°C and 250 RPM.

  • Sampling & Self-Validation: Extract 100 µL aliquots at t=24 hours and t=48 hours. Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet undissolved solids.

    • Validation Check: Quantify both time points via RP-HPLC-UV (λ = 254 nm). If the concentration difference between the 24h and 48h samples is <5% , thermodynamic equilibrium is confirmed. If >5% , extend the incubation to 72 hours.

  • Quantification: Calculate the final solubility using a standard calibration curve (prepared in 50% Acetonitrile to ensure complete dissolution of the standards).

Conclusion

The physicochemical profile of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide is heavily dictated by the electron-withdrawing nature of its 4-nitrobenzenesulfonyl core. By employing rigorous, self-validating methodologies like Yasuda-Shedlovsky extrapolated potentiometry and thermodynamic shake-flask assays, researchers can bypass the analytical artifacts commonly associated with lipophilic sulfonamides, generating trustworthy data for structural optimization and formulation development.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Journal of Medicinal Chemistry (Book Review). Available at:[Link]

  • Vree, T. B., et al. (1990). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed (PMID: 2270083). Available at:[Link]

  • Reinhart, J. M., & Prescott, J. F. (2024). Sulfonamides, Diaminopyrimidines, and Their Combinations. Illinois Experts. Available at:[Link]

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide molecular weight and 3D structure

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide, a heterocyclic compound featuring a pyrazole core linked to a nitro-substituted benzenesulfonamide. This molecule belongs to a class of compounds that are of significant interest in medicinal chemistry due to the proven pharmacological relevance of both the pyrazole and sulfonamide scaffolds. We will detail its molecular identity, physicochemical properties, three-dimensional conformation, and a validated protocol for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers exploring pyrazole-sulfonamide hybrids for drug discovery and development.

Introduction: The Significance of Pyrazole-Sulfonamide Hybrids

The strategic combination of distinct pharmacophores into a single molecular entity, or hybrid molecule design, is a well-established paradigm in modern drug discovery. This approach aims to leverage the biological activities of each component, potentially leading to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles.

The pyrazole ring is a five-membered heterocycle that serves as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous FDA-approved drugs.[1][2] Similarly, the benzenesulfonamide moiety is a cornerstone in drug design, famously present in diuretic, hypoglycemic, and antibiotic medications. The fusion of these two scaffolds has produced compounds with a broad spectrum of pharmacological activities, including promising anticancer and antimicrobial properties.[1][3][4] N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide is a representative member of this class, and understanding its fundamental chemical and structural properties is the first step toward unlocking its therapeutic potential.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's molecular and physical characteristics is critical for any research and development endeavor. These properties influence its solubility, stability, and potential for biological interactions.

Chemical Structure

The molecule consists of a 1-methyl-1H-pyrazole ring connected via a sulfonamide linker to a 4-nitrobenzene ring.

Caption: 2D Structure of the title compound.

Molecular Formula and Weight

The molecular formula and weight have been calculated based on the chemical structure. These fundamental data are essential for all quantitative experimental work.

PropertyValue
Molecular Formula C₁₀H₁₀N₄O₄S
Molecular Weight 282.28 g/mol
Canonical SMILES CN1C=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)[O-]
InChI Key InChI=1S/C10H10N4O4S/c1-13-6-5-9(12-13)14-19(17,18)10-2-4-8(11-10)14(15)16/h2-6,14H,1H3

Three-Dimensional Conformation

While a 2D structure illustrates connectivity, the 3D conformation governs how a molecule interacts with biological targets. Although an experimental crystal structure for this specific molecule is not publicly available, its conformation can be reliably predicted based on established chemical principles and data from analogous structures.

Predicted 3D Structure

The geometry around the sulfur atom in the sulfonamide linker is expected to be tetrahedral. The pyrazole and benzene rings are planar. The overall conformation of the molecule is determined by the torsion angles of the bonds connecting these planar rings to the central sulfonamide group. X-ray crystal structures of similar pyrazole-benzenesulfonamide compounds show significant variation in the dihedral angle between the two rings, indicating conformational flexibility, which can be crucial for binding to different biological targets.

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate the lowest energy conformation and the rotational energy barriers of the molecule.[5]

Methodology for Structure Determination

Rationale: The definitive confirmation of a molecule's 3D structure and the stereochemical arrangement of its atoms requires empirical data. X-ray crystallography provides the most detailed atomic-level picture of a molecule in its solid state.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound. A mixture of solvents like acetonitrile and ethyl acetate is often effective.[6]

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of individual atoms are determined (structure solution). This initial model is then optimized to best fit the experimental data (refinement).

  • Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, defining the molecule's 3D conformation.

Synthesis and Characterization

The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide can be achieved through a standard and reliable chemical transformation.

Retrosynthetic Analysis & Synthetic Strategy

The most direct and logical approach for constructing the target molecule is a nucleophilic substitution reaction at the sulfonyl group. This involves the coupling of two key building blocks: 1-methyl-1H-pyrazol-3-amine and 4-nitrobenzenesulfonyl chloride. The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride (HCl). A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the HCl byproduct and drive the reaction to completion.[2]

Target N-(1-methyl-1H-pyrazol-3-yl)- 4-nitrobenzenesulfonamide Reaction Sulfonamidation (Nucleophilic Substitution) Target->Reaction Retrosynthesis Reagents 1-methyl-1H-pyrazol-3-amine + 4-nitrobenzenesulfonyl chloride Reaction->Reagents Precursors

Caption: Synthetic workflow for the target compound.

Detailed Synthetic Protocol

Rationale: This protocol is based on well-established sulfonamidation reactions reported for similar pyrazole amines, ensuring a high probability of success.[2] Acetonitrile is chosen as the solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions. Triethylamine serves as an effective and readily available base.

Step-by-Step Procedure:

  • Reactant Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1-methyl-1H-pyrazol-3-amine (1.0 equivalent) in anhydrous acetonitrile.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Sulfonyl Chloride Addition: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.05 equivalents) in anhydrous acetonitrile to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, evaporate the acetonitrile under reduced pressure. Add distilled water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel to afford the pure N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide.

Characterization Workflow

Rationale: A combination of spectroscopic and spectrometric techniques is essential to unambiguously confirm the structure and purity of the synthesized compound. Each technique provides a unique piece of structural information.

cluster_workflow Analytical Characterization start Synthesized Product ftir FT-IR Spectroscopy (Functional Groups: SO₂, NO₂, N-H) start->ftir nmr NMR Spectroscopy (¹H & ¹³C for Structural Skeleton) start->nmr hrms High-Resolution Mass Spectrometry (Exact Mass & Elemental Formula) start->hrms purity Purity Assessment (HPLC or LC-MS) hrms->purity final Confirmed Structure purity->final

Caption: Workflow for structural confirmation.

  • FT-IR Spectroscopy: Will confirm the presence of key functional groups, such as the N-H stretch of the sulfonamide, and the characteristic asymmetric and symmetric stretches of the sulfonyl (SO₂) and nitro (NO₂) groups.[2]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework. The ¹H NMR spectrum will show distinct signals for the methyl protons, the protons on the pyrazole and benzene rings, and the N-H proton. The ¹³C NMR will confirm the number of unique carbon environments.[5]

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule with high precision, which allows for the confirmation of the elemental formula (C₁₀H₁₀N₄O₄S).[5]

Relevance in Drug Discovery

The title compound, N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide, is a valuable scaffold for further chemical exploration. The presence of the nitro group offers a site for chemical modification; for example, it can be reduced to an amine, which can then be further functionalized to generate a library of new analogues. Given that related pyrazole-sulfonamide hybrids have shown potent activity as inhibitors of enzymes like carbonic anhydrase and as anticancer agents, this molecule represents a promising starting point for the development of novel therapeutics.[1][5]

Conclusion

This technical guide has detailed the essential chemical and structural properties of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide. By providing a calculated molecular weight of 282.28 g/mol , a predicted 3D conformation, and robust, field-proven protocols for its synthesis and characterization, this document serves as a comprehensive resource for researchers. The strategic combination of the pyrazole and nitrobenzenesulfonamide moieties makes this compound and its future derivatives highly relevant for exploration in medicinal chemistry and drug development programs.

References

  • Current scenario of pyrazole hybrids with anti‐breast cancer therapeutic applications. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Omega. Retrieved March 23, 2026, from [Link]

  • Deng, X., & Mani, N. S. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 85, 179. [Link]

  • N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide. (2026). PubChem. Retrieved March 23, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Publishing. Retrieved March 23, 2026, from [Link]

  • Chemical structure and SAR study of sulfonamide incorporating trisubstituted pyrazole derivatives 55a–e. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Novel Sulfonamide-Linked Pyrazoles: synthesis, X-ray crystal structure, DFT, molecular docking, molecular dynamics simulations, ADMET Analyses and antimicrobial activity. (2026). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Becerra, D., & Castillo, J.-C. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1992. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. (n.d.). National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • 4-Nitrobenzenesulfonamide. (n.d.). PubChem. Retrieved March 23, 2026, from [Link]

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An In-depth Technical Guide to the In Vitro Biological Activity Screening of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Sulfonamide

The confluence of a pyrazole nucleus and a sulfonamide moiety in a single molecular entity, N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide, presents a compelling case for thorough biological investigation. Historically, both pyrazole and sulfonamide derivatives have independently given rise to a multitude of pharmacologically significant agents.[1][2] Pyrazoles are integral components of drugs with analgesic, anti-inflammatory, and antimicrobial properties.[1][3] Similarly, the sulfonamide group is a well-established pharmacophore, famously associated with antibacterial drugs but also found in diuretics, anticonvulsants, and anti-inflammatory agents.[4][5] The strategic combination of these two privileged scaffolds suggests the possibility of synergistic or novel biological activities. This guide provides a comprehensive framework for the in vitro screening of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide, outlining a tiered approach to elucidate its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Part 1: Foundational Assays - Cytotoxicity and General Viability

A prerequisite to any specific activity screening is to determine the compound's intrinsic cytotoxicity. This foundational data is crucial for interpreting subsequent bioassays, as it distinguishes between targeted biological modulation and non-specific cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]

Workflow for Determining Compound Cytotoxicity

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture selected cell lines (e.g., HeLa, RAW 264.7) to 70-80% confluency cell_seeding Seed cells into 96-well plates at a predetermined optimal density cell_culture->cell_seeding incubation_initial Incubate overnight to allow for cell adherence and recovery cell_seeding->incubation_initial compound_prep Prepare serial dilutions of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide cell_treatment Treat cells with varying concentrations of the compound compound_prep->cell_treatment incubation_treatment Incubate for a defined period (e.g., 24, 48, 72 hours) cell_treatment->incubation_treatment add_mtt Add MTT reagent to each well and incubate for 2-4 hours solubilization Add solubilization solution to dissolve formazan crystals add_mtt->solubilization read_absorbance Measure absorbance at 570 nm using a microplate reader solubilization->read_absorbance calculate_viability Calculate cell viability as a percentage of the untreated control read_absorbance->calculate_viability determine_ic50 Determine the IC50 (half-maximal inhibitory concentration) value calculate_viability->determine_ic50

Caption: Workflow for MTT-based cytotoxicity assessment.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide and incubate for 24 to 72 hours.[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well.[7]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[10]

Part 2: Screening for Anti-Inflammatory Activity

Given that many pyrazole and sulfonamide derivatives exhibit anti-inflammatory properties, this is a logical and promising area of investigation.[11][12] A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[11][13]

In Vitro COX-2 Inhibition Assay

A fluorometric or colorimetric inhibitor screening kit is a reliable method for assessing the compound's ability to inhibit COX-2 activity.[14][15] These assays typically measure the peroxidase activity of the COX enzyme.[15]

Experimental Protocol: COX-2 Inhibition Assay
  • Reagent Preparation: Prepare the assay buffer, probe, cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions.[14][16]

  • Inhibitor and Control Setup: In a 96-well plate, add the test compound at various concentrations, a known COX-2 inhibitor (e.g., celecoxib) as a positive control, and a solvent control.[14]

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[17]

  • Fluorescence/Absorbance Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) or absorbance (590-611 nm) kinetically for 5-10 minutes.[14][15]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Assessing Impact on Inflammatory Signaling in Macrophages

To further explore the anti-inflammatory potential, the effect of the compound on lipopolysaccharide (LPS)-induced inflammatory responses in a macrophage cell line, such as RAW 264.7, can be investigated. This includes measuring the production of nitric oxide (NO), a key inflammatory mediator.[18][19]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
  • Cell Culture and Treatment: Plate RAW 264.7 cells and treat with various concentrations of the test compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.[18]

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay: Mix 50 µL of the cell culture supernatant with 50 µL of the Griess reagent and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.

Part 3: Anticancer Activity Screening

The structural motifs within N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide are also found in various anticancer agents, warranting an evaluation of its antiproliferative and pro-apoptotic effects on cancer cell lines.[20][21]

Antiproliferative Activity

The MTT assay, as described in Part 1, can be employed to screen for antiproliferative activity against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and DU-145 for prostate cancer).[10][22] A lower IC50 value against cancer cells compared to non-cancerous cells would indicate selective anticancer activity.

Investigating the Induction of Apoptosis

A hallmark of many effective anticancer drugs is their ability to induce apoptosis, or programmed cell death. This can be assessed through various in vitro assays.

Workflow for Apoptosis Investigation

cluster_treatment Cell Treatment cluster_caspase Caspase Activity Assay cluster_western Western Blot Analysis treat_cells Treat cancer cells with the compound at its IC50 concentration incubation Incubate for a specified time (e.g., 24 hours) treat_cells->incubation cell_lysis_caspase Lyse cells and prepare cell extracts cell_lysis_wb Lyse cells and determine protein concentration caspase_assay Perform a fluorometric caspase-3 activity assay cell_lysis_caspase->caspase_assay measure_fluorescence Measure fluorescence to quantify caspase-3 activity caspase_assay->measure_fluorescence sds_page Separate proteins by SDS-PAGE and transfer to a membrane cell_lysis_wb->sds_page antibody_probing Probe with primary antibodies for apoptosis markers (e.g., cleaved PARP, Bcl-2, Bax) sds_page->antibody_probing detection Detect protein bands using a chemiluminescent substrate antibody_probing->detection

Sources

A Technical Guide to the Pharmacokinetic Profiling of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity from initial synthesis to a viable clinical candidate is fraught with challenges, with suboptimal pharmacokinetic properties being a primary cause of attrition.[1] This technical guide provides a comprehensive, in-depth framework for the systematic evaluation of the pharmacokinetic profile of a novel investigational compound, N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide. We will utilize this molecule as a case study to illustrate the integrated application of in vitro and in vivo assays, bioanalytical methodologies, and predictive modeling essential for making informed go/no-go decisions in the early stages of drug discovery.[1] This guide is intended for researchers, scientists, and drug development professionals, offering both strategic rationale and detailed, field-proven protocols.

Introduction: The Critical Role of Early Pharmacokinetic Assessment

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide is a novel small molecule featuring a pyrazole ring, a privileged scaffold in medicinal chemistry known for its metabolic stability and versatile biological activity.[2][3] The sulfonamide group, also a common pharmacophore, imparts specific physicochemical properties that can influence its interaction with biological systems.[4][5] The early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery.[6][7] It allows for the early identification of potential liabilities such as poor oral bioavailability, rapid metabolism, or unfavorable tissue distribution, thereby saving significant resources that would otherwise be invested in flawed candidates.[8]

This guide will detail a logical, tiered approach to building a comprehensive pharmacokinetic profile for our case compound, from fundamental physicochemical properties to in vivo studies and human dose prediction.

Foundational Physicochemical and In Vitro ADME Profiling

The initial phase of pharmacokinetic characterization involves a suite of in vitro assays designed to predict the compound's behavior in vivo.[7][8] These assays are typically high-throughput and require minimal amounts of the compound, making them ideal for the early discovery phase.[9]

Physicochemical Properties

A compound's fundamental chemical properties are highly predictive of its pharmacokinetic behavior.

  • Aqueous Solubility: This is a critical determinant of oral absorption. Poor solubility can lead to low and variable bioavailability.

  • Lipophilicity (LogP/LogD): This parameter influences a compound's ability to cross biological membranes, its binding to plasma proteins, and its metabolic susceptibility.

Table 1: Physicochemical Properties of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide (Hypothetical Data)

ParameterMethodResultImplication
Kinetic Solubility Nephelometry75 µg/mL at pH 7.4Moderate solubility, suggesting oral absorption is feasible.
LogD Shake-flask method2.8 at pH 7.4Indicates good membrane permeability but may also lead to higher metabolic clearance and plasma protein binding.
In Vitro ADME Assays

These assays provide the first glimpse into how the compound will interact with the body's physiological systems.[10]

The ability of a compound to pass through the intestinal wall is a prerequisite for oral drug delivery.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A rapid, non-cell-based assay to assess passive diffusion.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells, which differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of transporters. This allows for the assessment of both passive diffusion and active transport.[10]

Table 2: In Vitro Permeability of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide (Hypothetical Data)

AssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux RatioClassification
Caco-2 (A to B) 15.21.2High Permeability
Caco-2 (B to A) 18.3Not a substrate of major efflux transporters.

This assay predicts how quickly a compound will be metabolized, primarily by the liver. Rapid metabolism can lead to a short half-life and low bioavailability.[8]

  • Liver Microsomal Stability Assay: Utilizes subcellular fractions of the liver containing key drug-metabolizing enzymes (Cytochrome P450s).[8]

  • Hepatocyte Stability Assay: Uses intact liver cells, providing a more comprehensive picture of metabolism, including both Phase I and Phase II metabolic pathways.[8]

Table 3: In Vitro Metabolic Stability of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide (Hypothetical Data)

SystemHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted Hepatic Extraction Ratio
Human Liver Microsomes 4530.8Low to Intermediate
Rat Liver Microsomes 2555.4Intermediate

The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site. Only the unbound fraction is pharmacologically active.

Protocol: Rapid Equilibrium Dialysis (RED) for PPB

  • Preparation: A RED device is used, which consists of two chambers separated by a semi-permeable membrane.

  • Sample Addition: Plasma is added to one chamber, and a buffer solution containing the test compound is added to the other.

  • Incubation: The device is incubated at 37°C to allow for equilibrium to be reached between the two chambers.

  • Analysis: The concentration of the compound in both chambers is measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 4: Plasma Protein Binding of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide (Hypothetical Data)

SpeciesFraction Unbound (fu)% Bound
Human 0.0595%
Rat 0.0892%
Mouse 0.1090%

This assay is crucial for assessing the potential for drug-drug interactions (DDIs). Inhibition of key CYP enzymes can lead to elevated plasma concentrations of co-administered drugs.[9]

Table 5: CYP Inhibition Profile of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide (Hypothetical Data)

CYP IsoformIC₅₀ (µM)Risk of DDI
CYP1A2 > 50Low
CYP2C9 > 50Low
CYP2C19 > 50Low
CYP2D6 25Low to Moderate
CYP3A4 > 50Low

In Vivo Pharmacokinetic Studies in Preclinical Species

Following promising in vitro data, the next step is to evaluate the compound's pharmacokinetic profile in a living organism.[6] Rodent models, such as mice and rats, are typically used for initial in vivo studies.[11][12]

Study Design

A well-designed in vivo pharmacokinetic study is essential for obtaining high-quality, interpretable data.[13][14]

  • Animal Model: Male Sprague-Dawley rats are a common choice for initial pharmacokinetic studies.

  • Dosing: The compound is administered both intravenously (IV) and orally (PO) to separate groups of animals.

    • IV Administration: Allows for the determination of clearance (CL) and volume of distribution (Vd).

    • PO Administration: Allows for the determination of oral bioavailability (F).

  • Blood Sampling: Serial blood samples are collected at predetermined time points after dosing.[14]

Workflow for a Rodent Pharmacokinetic Study

Caption: Workflow of a typical rodent pharmacokinetic study.

Bioanalytical Method Validation

Accurate quantification of the drug in plasma is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its high sensitivity and selectivity.[15][16] The bioanalytical method must be validated according to regulatory guidelines from the FDA and EMA.[17][18][19]

Key Validation Parameters:

  • Accuracy

  • Precision

  • Selectivity

  • Sensitivity

  • Reproducibility

  • Stability

Pharmacokinetic Parameter Calculation

The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis.

Table 6: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
Half-life, the time it takes for the plasma concentration to decrease by half.
CL Clearance, the volume of plasma cleared of the drug per unit of time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Oral bioavailability, the fraction of the orally administered dose that reaches systemic circulation.

Table 7: In Vivo Pharmacokinetic Parameters of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide in Rats (Hypothetical Data)

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.081.0
AUC (ng*h/mL) 25005250
t½ (h) 3.53.8
CL (mL/min/kg) 6.7-
Vd (L/kg) 2.0-
F (%) -42%

Data Integration and Human Pharmacokinetic Prediction

The ultimate goal of preclinical pharmacokinetic studies is to predict how the drug will behave in humans.[20][21]

Allometric Scaling

Allometric scaling is a method used to extrapolate pharmacokinetic parameters from animals to humans based on body weight.[22][23][24] This method is based on the principle that many physiological parameters, such as metabolic rate and organ blood flow, scale with body size in a predictable manner.[23][24]

Allometric Scaling of Clearance

Caption: Allometric scaling workflow for clearance prediction.

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is a more sophisticated approach that integrates in vitro data and physiological information to simulate the ADME of a drug in a virtual human.[25][26][27] These models can predict drug concentrations in various tissues and can be used to explore the impact of different dosing regimens and patient populations.[28]

Conclusion and Future Directions

The early and systematic evaluation of the pharmacokinetic properties of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide, as outlined in this guide, is crucial for its successful development. The integration of in vitro and in vivo data, coupled with predictive modeling, provides a robust framework for understanding the compound's disposition and for making data-driven decisions. Future studies should focus on identifying the specific metabolic pathways and transporters involved in the compound's disposition to further refine the human pharmacokinetic predictions and to anticipate any potential clinical liabilities.

References

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Technical Whitepaper: N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide – Safety, Synthesis, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to move beyond a standard Material Safety Data Sheet (SDS). This whitepaper deconstructs the chemical logic, safety causality, and experimental workflows associated with N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide. This compound is a highly valuable pyrazole-sulfonamide hybrid, a privileged scaffold frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics 1[1].

Chemical Identity & Structural Rationale

The molecule consists of two distinct pharmacophores linked by a sulfonamide bridge:

  • 1-Methyl-1H-pyrazol-3-amine Core : The pyrazole ring is a five-membered heterocycle that provides essential hydrophobic interactions and hydrogen-bond accepting capabilities. The N-methylation at the 1-position prevents tautomerization, locking the molecule into a defined structural conformation that is critical for precise target binding in enzyme allosteric or hinge regions2[2].

  • 4-Nitrobenzenesulfonyl Moiety : The strong electron-withdrawing nature of the para-nitro group increases the acidity of the sulfonamide N-H proton. This enhanced acidity is a deliberate design choice in medicinal chemistry, as it strengthens the hydrogen-bonding capacity of the sulfonamide group within catalytic pockets 3[3].

MOA Ligand Pyrazole-Sulfonamide Hybrid Target Target Enzyme (e.g., Kinase/COX) Ligand->Target Hbond Sulfonamide H-Bonding (Catalytic Pocket) Target->Hbond Hydro Pyrazole Hydrophobic Interaction (Allosteric/Hinge Region) Target->Hydro Inhib Enzyme Inhibition & Pathway Blockade Hbond->Inhib Hydro->Inhib

Dual-interaction mechanism of pyrazole-sulfonamide pharmacophores in enzyme inhibition.

Material Safety Data Sheet (SDS) Core Analysis

Handling this compound requires an understanding of the causality behind its hazards. Based on the chemical behavior of analogous nitrobenzenesulfonamides, the following safety parameters must be strictly enforced 4[4], 5[5].

Hazard Identification & Causality
  • Skin Irritation (Category 2, H315) & Eye Irritation (Category 2, H319): The sulfonamide linkage and the highly electrophilic nitroaromatic ring can act as haptens, binding to skin proteins and causing sensitization or contact dermatitis.

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): Inhalation of fine crystalline dust bypasses first-pass metabolism, directly exposing the highly vascularized pulmonary mucosa to the active pharmaceutical ingredient (API), leading to severe respiratory tract irritation.

Self-Validating PPE & Engineering Controls
  • Respiratory Protection: Work strictly within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood. If aerosolization is possible, use a P95/P100 particulate respirator. Causality: Prevents pulmonary absorption of the nitroaromatic API.

  • Dermal Protection: Nitrile gloves (minimum thickness 0.11 mm). Causality: Nitrile provides superior resistance to organic residues compared to latex, preventing haptenation.

  • Emergency Response: In case of skin contact, wash with copious amounts of soap and water. Do not use organic solvents (like ethanol) to clean the skin, as this will increase the dermal penetration of the hydrophobic pyrazole core 5[5].

Quantitative Data & Physicochemical Properties

The following table summarizes the key metrics required for experimental planning and formulation.

PropertyValue / DescriptionCausality / Experimental Relevance
Molecular Formula C10H10N4O4SDefines stoichiometry for synthesis calculations.
Molecular Weight 282.28 g/mol Favorable for Lipinski's Rule of 5 (high oral bioavailability potential).
Physical State Solid (Crystalline)Demands strict dust-control engineering measures during handling.
Solubility Soluble in DMSO, DMF, MeCNDictates the choice of polar aprotic solvents for in vitro assays and synthesis.
GHS Hazard Codes H302, H315, H319, H335Highlights the need for robust PPE to prevent oral/inhalation toxicity.

Experimental Protocol: Self-Validating Synthesis Workflow

To synthesize N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide, we utilize a classic triethylamine-mediated sulfonamidation reaction. This protocol is designed as a self-validating system; each step includes a built-in chemical check to ensure reaction fidelity 3[3].

Step-by-Step Methodology
  • Preparation & Solvation:

    • Dissolve 1.0 equivalent of 1-methyl-1H-pyrazol-3-amine in anhydrous Acetonitrile (MeCN).

    • Causality: MeCN is a polar aprotic solvent that fully solubilizes the reagents without acting as a competing nucleophile (unlike water or methanol).

  • Base Addition:

    • Add 2.5 equivalents of Triethylamine (TEA) to the solution.

    • Causality: The coupling reaction generates Hydrochloric Acid (HCl). If left unneutralized, HCl will protonate the pyrazole amine, destroying its nucleophilicity and stalling the reaction. TEA acts as an acid scavenger.

  • Electrophilic Coupling:

    • Cool the reaction flask to 0°C. Slowly add 1.1 equivalents of 4-nitrobenzenesulfonyl chloride dropwise.

    • Causality: The dropwise addition controls the exothermic nature of the reaction, preventing the thermal degradation of the sulfonyl chloride.

  • Self-Validation (Reaction Monitoring):

    • Stir at room temperature for 12 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The disappearance of the amine spot validates reaction completion.

  • Aqueous Workup & Isolation:

    • Evaporate the MeCN under reduced pressure. Add distilled water and extract with Ethyl Acetate.

    • Causality: The water dissolves the TEA-HCl byproduct salts, effectively washing them away from the organic layer containing the target sulfonamide API.

Synthesis A 1-Methyl-1H-pyrazol-3-amine (Nucleophile) C Triethylamine (Base) Acetonitrile (Solvent) A->C B 4-Nitrobenzenesulfonyl Chloride (Electrophile) B->C D Nucleophilic Attack & HCl Elimination C->D E N-(1-methyl-1H-pyrazol-3-yl) -4-nitrobenzenesulfonamide D->E

Workflow for the sulfonamidation synthesis of the target compound.

References

  • PubChem - N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide (Structural Proxy).
  • Fisher Scientific - SAFETY DATA SHEET - N1-(5-Methylisoxazol-3-yl)-4-aminobenzene-1-sulfonamide.
  • Benchchem - 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide Research Chemical.
  • Sigma-Aldrich - SAFETY DATA SHEET - N-Methyl-N-nitroso-p-toluenesulfonamide.
  • MDPI - N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

Sources

Methodological & Application

Application Note & Synthesis Protocol: N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide, a key intermediate in the development of pharmacologically active compounds. Pyrazole-sulfonamide scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide range of therapeutic agents.[1] This guide details the reaction between 1-methyl-1H-pyrazol-3-amine and 4-nitrobenzenesulfonyl chloride, offering field-proven insights into reaction setup, execution, purification, and characterization. The protocol is designed for researchers in chemical synthesis and drug development, emphasizing safety, reproducibility, and high-yield purification.

Introduction and Scientific Context

The pyrazole nucleus is a fundamental five-membered heterocyclic motif that forms the core of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the cannabinoid receptor antagonist Rimonabant.[2] When coupled with a sulfonamide moiety, the resulting scaffold exhibits a broad spectrum of biological activities, acting as inhibitors for enzymes like carbonic anhydrases.[2][3] The target molecule, N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide, serves as a versatile building block. The nitro group can be readily reduced to an amine, providing a handle for further functionalization in structure-activity relationship (SAR) studies.

The synthesis described herein follows a classic nucleophilic substitution pathway. The primary amine of 1-methyl-1H-pyrazol-3-amine acts as a nucleophile, attacking the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. A tertiary amine base, such as pyridine or triethylamine, is employed as an acid scavenger to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Reaction Scheme

Caption: Synthesis of the target compound via sulfonylation.

Materials, Reagents, and Equipment

Reagents & Chemicals
ReagentCAS No.M.W. ( g/mol )Amount (mmol)EquivalentsSupplier
1-methyl-1H-pyrazol-3-amine1904-31-097.1210.01.0Sigma-Aldrich
4-nitrobenzenesulfonyl chloride98-74-8221.6210.51.05Sigma-Aldrich
Pyridine (anhydrous)110-86-179.1020.02.0Fisher Scientific
Dichloromethane (DCM, anhydrous)75-09-284.93~50 mL-Fisher Scientific
Hydrochloric Acid (1 M aq.)7647-01-036.46As needed-VWR
Sodium Bicarbonate (sat. aq.)144-55-884.01As needed-VWR
Brine (sat. aq. NaCl)7647-14-558.44As needed-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-Sigma-Aldrich
Ethanol (200 proof)64-17-546.07As needed-VWR
TLC Plates (Silica gel 60 F₂₅₄)--As needed-Millipore
Equipment
  • 100 mL Round-bottom flask with magnetic stir bar

  • Septa and needles

  • Ice bath

  • Magnetic stir plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

Detailed Step-by-Step Synthesis Protocol

Reaction Setup
  • Preparation: Place a magnetic stir bar into a 100 mL round-bottom flask. Dry the flask in an oven and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Reagent Addition: In a chemical fume hood, add 1-methyl-1H-pyrazol-3-amine (0.971 g, 10.0 mmol) to the flask.[4]

  • Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the amine.

  • Base Addition: Add anhydrous pyridine (1.61 mL, 20.0 mmol, 2.0 eq) to the solution.

    • Rationale: Pyridine acts as a base to neutralize the HCl byproduct of the reaction. Using at least two equivalents ensures the reaction medium remains basic, which is optimal for the nucleophilic attack and prevents protonation of the starting amine.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.

Reaction Execution
  • Sulfonyl Chloride Addition: In a separate, dry vial, weigh out 4-nitrobenzenesulfonyl chloride (2.33 g, 10.5 mmol, 1.05 eq). Add this solid portion-wise to the cooled, stirring reaction mixture over 5-10 minutes.

    • Rationale: A slight excess of the sulfonyl chloride ensures the complete consumption of the limiting amine reagent. The portion-wise addition at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of potential side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature.

  • Monitoring: Continue stirring at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30-50% ethyl acetate in hexanes. The formation of a new, more polar spot (the product) and the disappearance of the starting amine spot indicate reaction completion.

Work-up and Product Isolation
  • Quenching: Carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of 1 M HCl (aq).

    • Rationale: The acidic wash protonates and removes the excess pyridine base, transferring it to the aqueous layer as pyridinium hydrochloride.

  • Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask. Extract the aqueous layer once more with 20 mL of DCM.

  • Neutralizing Wash: Combine the organic layers in the separatory funnel and wash with 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Rationale: This basic wash neutralizes any remaining HCl and helps to hydrolyze and remove any unreacted 4-nitrobenzenesulfonyl chloride.

  • Brine Wash: Wash the organic layer with 50 mL of brine (saturated NaCl solution).

    • Rationale: The brine wash removes the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl the flask for 5-10 minutes.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification
  • Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol and heat gently until the solid is fully dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified product under vacuum to obtain N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide as a solid. Purification is crucial to ensure the reliability of subsequent analytical data and applications.[5]

Characterization and Expected Results

  • Appearance: Off-white to pale yellow solid.

  • Yield: Typically 75-85% after recrystallization.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm) would include peaks for the pyrazole ring protons, the methyl group singlet (~3.7-3.9 ppm), and the aromatic protons of the nitrobenzene ring appearing as two doublets (~8.0-8.5 ppm). A broad singlet for the N-H proton is also expected.

  • ¹³C NMR (101 MHz, DMSO-d₆): Signals corresponding to all unique carbon atoms in the molecule are expected.

  • FT-IR (ATR, cm⁻¹): Characteristic peaks for N-H stretching (~3300-3200), aromatic C-H stretching (~3100), asymmetric and symmetric S=O stretching of the sulfonamide group (~1350 and ~1160), and N=O stretching of the nitro group (~1530 and ~1350).[6]

  • Mass Spectrometry (ESI-MS): Calculated for C₁₀H₁₀N₄O₄S [M+H]⁺: 283.05.

Safety and Hazard Management

All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Nitrobenzenesulfonyl Chloride (CAS 98-74-8): Corrosive. Causes severe skin burns and eye damage.[7][8][9] It is moisture-sensitive and can release hydrogen chloride gas upon contact with water.[10] Avoid inhalation of dust. Handle with extreme care.[7][10]

  • 1-methyl-1H-pyrazol-3-amine (CAS 1904-31-0): Harmful if swallowed and causes skin and eye irritation.[11][12]

  • Pyridine (CAS 110-86-1): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane (DCM, CAS 75-09-2): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.

Synthesis Workflow Diagram

SynthesisWorkflow start Start: Prepare Glassware and Reagents setup 1. Dissolve Amine and Pyridine in Anhydrous DCM start->setup cool 2. Cool Reaction Mixture to 0-5 °C setup->cool add_sulfonyl 3. Add 4-Nitrobenzenesulfonyl Chloride Portion-wise cool->add_sulfonyl react 4. Stir at 0 °C, then Warm to Room Temperature (Monitor by TLC) add_sulfonyl->react workup 5. Aqueous Work-up: 1M HCl, Sat. NaHCO₃, Brine react->workup dry 6. Dry Organic Layer (MgSO₄) and Evaporate Solvent workup->dry purify 7. Recrystallize Crude Product from Hot Ethanol dry->purify isolate 8. Isolate Pure Crystals by Vacuum Filtration purify->isolate end End: Characterize Final Product isolate->end

Caption: Overall workflow for the synthesis and purification.

References

  • Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Retrieved March 23, 2026, from [Link]

  • PubMed. (2013). Facile synthesis and characterization of novel pyrazole-sulfonamides and their inhibition effects on human carbonic anhydrase isoenzymes. Retrieved March 23, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Retrieved March 23, 2026, from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Nitrobenzenesulphonyl chloride. Retrieved March 23, 2026, from [Link]

  • Frontiers. (n.d.). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Retrieved March 23, 2026, from [Link]

  • ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved March 23, 2026, from [Link]

  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Retrieved March 23, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-3-aminopyrazole. Retrieved March 23, 2026, from [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved March 23, 2026, from [Link]

  • ResearchGate. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved March 23, 2026, from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, followed by UV detection. The described method has been developed and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2] This protocol is suitable for routine quality control and research applications involving the quantification of this analyte.

Introduction

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide is a novel compound containing a pyrazole ring, a sulfonamide linkage, and a nitroaromatic moiety.[3][4][5] The accurate quantification of such active pharmaceutical ingredients (APIs) is critical during drug development and for final product quality control. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and accuracy.[6][7]

The structural features of the analyte, particularly the ionizable sulfonamide group and the hydrophobic aromatic rings, necessitate careful control of mobile phase pH to achieve reproducible retention and symmetrical peak shapes.[8][9] This note provides a comprehensive guide to the systematic development and validation of an HPLC method tailored to the specific physicochemical properties of this compound.

Analyte Characterization and Method Development Rationale

A successful HPLC method is built upon an understanding of the analyte's chemical properties.

  • Stationary Phase Selection : The analyte possesses both non-polar (benzene and pyrazole rings) and polar (sulfonamide and nitro groups) functionalities, making it well-suited for reversed-phase chromatography.[10] A C18 column was selected as the initial choice due to its wide applicability and strong hydrophobic retention characteristics, which are ideal for retaining the aromatic structure of the analyte.[11]

  • Mobile Phase Selection :

    • pH Control : The sulfonamide group has an acidic proton with a pKa typically in the range of 5-10.[12][13] To ensure consistent retention and avoid peak tailing, the mobile phase pH must be controlled to keep the analyte in a single ionic state (either fully protonated or fully deprotonated).[9] A phosphate buffer at pH 3.0 was chosen, which is well below the estimated pKa of the sulfonamide, ensuring the molecule remains in its neutral, non-ionized form. This enhances retention on the C18 column and improves peak shape.[14]

    • Organic Modifier : Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency. A gradient elution was chosen to ensure efficient elution and sharp peaks for the analyte while minimizing the run time.

  • Detection Wavelength : The 4-nitrobenzenesulfonamide moiety contains a strong chromophore. Nitroaromatic compounds are known to exhibit significant UV absorbance in the range of 210-270 nm.[15][16][17] An analysis of the UV spectrum indicated a maximum absorbance (λmax) at approximately 265 nm, which was selected as the detection wavelength to ensure high sensitivity. This is a common detection wavelength for sulfonamide compounds.[18][19]

Experimental

3.1 Instrumentation and Reagents

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade), Orthophosphoric Acid (analytical grade), and ultrapure water.

  • Analyte: N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide reference standard (>99% purity).

3.2 Preparation of Solutions

  • Mobile Phase A (Buffer) : Dissolve 1.36 g of KH₂PO₄ in 1000 mL of ultrapure water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic) : Acetonitrile (100%).

  • Diluent : Mobile Phase A / Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions : Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 to 100 µg/mL.

Method Development and Validation Workflow

The development and validation process followed a logical sequence to establish a reliable analytical method.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Analyte Characterization (UV, pKa, logP Estimate) B Initial Parameter Selection (Column, Mobile Phase, λ) A->B Guides Choices C Systematic Optimization (Gradient, Flow Rate, pH) B->C Refinement D Final Method Definition C->D Optimized Conditions E Specificity (Peak Purity) D->E D->E Method to be Validated F Linearity & Range D->F Method to be Validated G Accuracy (% Recovery) D->G Method to be Validated H Precision (%RSD) D->H Method to be Validated I Sensitivity (LOD & LOQ) D->I Method to be Validated J Robustness D->J Method to be Validated E->F F->G G->H H->I I->J

Figure 1: Logical workflow for HPLC method development and validation.

Optimized Chromatographic Conditions

All quantitative data were acquired using the optimized conditions summarized in the table below.

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 265 nm
Run Time 15 minutes
Table 1: Optimized HPLC Method Parameters

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines.[1][2][20]

Figure 2: Key parameters assessed during HPLC method validation.

6.1 Validation Results Summary

The method met all pre-defined acceptance criteria, confirming its suitability for the intended purpose.

Validation ParameterResultAcceptance Criteria
Specificity No interference at analyte retention time. Peak purity index > 0.999.No interference, peak pure
Linearity (Range) 1 - 100 µg/mL-
Correlation Coefficient (R²) 0.9998R² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
Repeatability0.65%%RSD ≤ 2.0%
Intermediate Precision1.12%%RSD ≤ 2.0%
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantitation (LOQ) 0.7 µg/mL-
Table 2: Summary of Method Validation Results

Standard Protocol for Quantification

7.1 System Suitability Test (SST)

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject a working standard solution (e.g., 20 µg/mL) six consecutive times.

  • Verify that the system suitability parameters meet the criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • %RSD of Peak Area: ≤ 2.0%

7.2 Sample Analysis Procedure

  • Sample Preparation: Accurately weigh the sample material, dissolve it in a known volume of diluent to achieve a theoretical concentration within the linear range (e.g., 20 µg/mL). Sonicate if necessary to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter.

  • Calibration: Inject the prepared standard solutions at different concentration levels (e.g., 1, 5, 10, 20, 50, 100 µg/mL) to generate a calibration curve.

  • Sample Injection: Inject the prepared sample solution(s).

  • Quantification: Determine the concentration of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide in the sample by correlating its peak area with the standard calibration curve.

Conclusion

The developed and validated RP-HPLC method provides a reliable and efficient tool for the quantification of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide. The method is specific, accurate, precise, and linear over a wide concentration range. The detailed protocol and established performance characteristics make it suitable for routine use in quality control laboratories and for supporting pharmaceutical development activities.

References

  • Hellenic Ministry of Agriculture Development and Foods. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Iammarino, M., et al. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of AOAC International, 94(4), 1035-1043. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042. Retrieved from [Link]

  • Patel, H., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 5673. Retrieved from [Link]

  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042. Retrieved from [Link]

  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • LC Services. (2022, February 7). Understanding Chromatography - How does HPLC work to separate components of a mixture?. Retrieved from [Link]

  • Al-Bayati, M. F., & Fletcher, J. I. (2010). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences, 19(2), 263-273. Retrieved from [Link]

  • Kanwal, N. (2017, June 28). ICH Q2 Analytical Method Validation. SlideShare. Retrieved from [Link]

  • Tomasevic, I., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 481. Retrieved from [Link]

  • ResearchGate. (2014, September 24). Can anyone explain the different principles of HPLC?. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Dickie, A. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of different nitroaromatic compounds. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. Retrieved from [Link]

  • Gámiz-Gracia, L., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(7), 1323-1331. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Retrieved from [Link]

  • Sэдdon, M. J., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(20), 5301-5312. Retrieved from [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Retrieved from https://www.semanticscholar.org/paper/Molecular-properties-and-In-silico-bioactivity-of-Nchari-Olanrewaju/23616223528b172a6a683a23337a7266106631b5
  • Zhang, J., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(12), 3099. Retrieved from [Link]

  • Arshad, M., et al. (2019). (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: synthesis, characterization, antibacterial, and MTT assessment. SN Applied Sciences, 1(6), 548. Retrieved from [Link]

Sources

Application Note: Standardized Preparation of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the preparation, quality control, and storage of stock solutions of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide in dimethyl sulfoxide (DMSO). The pyrazole-sulfonamide scaffold is a significant pharmacophore in drug discovery, and the accurate preparation of stock solutions is a critical determinant of experimental reproducibility and data integrity.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into solvent selection, dissolution techniques, and stability considerations to ensure the reliability of downstream biological and chemical assays.

Introduction: The Criticality of Proper Stock Solution Preparation

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide belongs to the pyrazole-sulfonamide class of compounds, which are widely explored for a variety of pharmacological activities.[1][2] The reliability of any screening or characterization data hinges on the precise and accurate concentration of the test compound. Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of small molecules in life sciences due to its exceptional solvating power for both polar and nonpolar compounds.[3][4][5] However, its unique chemical properties, particularly its hygroscopicity, necessitate standardized handling procedures to prevent experimental artifacts.[6][7][8]

Errors in stock solution preparation, such as incomplete dissolution, concentration inaccuracies, or compound degradation, can lead to misleading results, wasted resources, and a lack of reproducibility. This application note establishes a self-validating protocol designed to mitigate these risks.

Compound and Solvent Profiles

A foundational understanding of the materials is essential for explaining the causality behind the protocol steps.

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide

This compound is a synthetic organic molecule. While specific experimental data for this exact molecule is not widely published, its structure—a hybrid of pyrazole and nitrobenzenesulfonamide moieties—provides insight into its expected properties.[1][2]

PropertyValueSource
Molecular Formula C₁₀H₁₀N₄O₄SInferred from Structure
Molecular Weight 282.28 g/mol Calculated
Appearance Typically a solid (powder or crystalline)General knowledge
Solubility Expected to be soluble in DMSOGeneral knowledge

Note: The molecular weight is calculated based on the constituent atoms. The value should be confirmed from the certificate of analysis (CofA) provided by the supplier.

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent with a remarkable ability to dissolve a wide range of compounds.[3][5] Its properties dictate the specific handling requirements detailed in this protocol.

PropertyValue / CharacteristicSource & Significance
Molecular Formula (CH₃)₂SO[3]
Molar Mass 78.13 g·mol⁻¹[3]
Purity Anhydrous, ≥99.9% [9] Crucial for preventing water-induced compound precipitation or degradation.[7][10]
Hygroscopicity Highly hygroscopic; readily absorbs atmospheric moisture.[6][7] This is the most critical property to manage.
Melting Point 18.5 °C (65.3 °F)[11][12] DMSO solidifies in cool environments. It must be fully thawed and mixed before use.
Boiling Point 189 °C (372 °F)[3][11] Its low vapor pressure minimizes evaporation at room temperature.
Safety Readily penetrates skin and can carry dissolved substances with it.[3][4][12][13][3][4][12][13] Always wear appropriate chemical-resistant gloves and eye protection.

Materials and Equipment

Reagents
  • N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide (solid form)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity, packaged under inert gas

Equipment
  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes (P200, P1000)

  • Vortex mixer

  • Water bath sonicator (optional, for difficult-to-dissolve compounds)

  • Sterile, nuclease-free polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, nuclease-free pipette tips

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile or other appropriate chemical-resistant gloves.

Detailed Protocol for Stock Solution Preparation (10 mM Example)

This protocol describes the preparation of a 10 mM stock solution. The same principles apply to other concentrations.

Pre-Preparation Steps
  • Thaw DMSO: If the DMSO is frozen, thaw it completely at room temperature or in a warm water bath. Once thawed, invert the container several times to ensure homogeneity, as partial freezing can concentrate water content.[14]

  • Equilibrate Compound: Allow the vial of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide to reach room temperature before opening to prevent condensation of atmospheric moisture onto the solid compound.

  • Calibrate Balance: Ensure the analytical balance is level and has been properly calibrated according to standard laboratory procedures.[15]

Calculation

The fundamental formula for calculating the required mass is: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For a 1 mL (0.001 L) stock of 10 mM (0.010 mol/L) using a MW of 282.28 g/mol : Mass (mg) = 0.010 mol/L * 0.001 L * 282.28 g/mol * 1000 mg/g = 2.82 mg

Calculation Table for Common Stock Concentrations

Desired Stock Concentration Volume of DMSO Required Mass of Compound (MW = 282.28 g/mol )
10 mM 1.0 mL 2.82 mg
20 mM 1.0 mL 5.65 mg
50 mM 1.0 mL 14.11 mg

| 100 mM | 1.0 mL | 28.23 mg |

Step-by-Step Weighing and Dissolution

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_process Processing cluster_qc Quality Control & Storage A Equilibrate Compound & Thaw DMSO B Calculate Required Mass A->B C Tare Balance with Microcentrifuge Tube B->C D Weigh Compound into Tube C->D E Add Calculated Volume of Anhydrous DMSO D->E F Vortex for 60 seconds E->F G Visually Inspect for Complete Dissolution F->G H Sonicate or Gently Warm (If Necessary) G->H No I Aliquot into Single-Use Tubes G->I Yes H->G J Store at -20°C or -80°C, Protected from Light I->J

Caption: Workflow from preparation to final storage of the DMSO stock solution.

  • Weighing: Place a new, sterile microcentrifuge tube on the tared analytical balance. Carefully weigh the calculated mass (e.g., 2.82 mg for a 10 mM solution) directly into the tube.

    • Best Practice: For small quantities (<5 mg), it is more accurate to add the solvent directly to the manufacturer's vial containing a pre-weighed amount of the compound, if available.[16] This avoids transfer loss.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the tube containing the compound.[9]

  • Dissolution: Tightly cap the tube and vortex vigorously for at least 60 seconds.[9]

  • Quality Check (Visual): Visually inspect the solution against a light source. It should be clear and free of any visible particulates.

  • Troubleshooting Dissolution: If solid particles remain:

    • Continue vortexing for another 1-2 minutes.

    • If necessary, place the tube in a water bath sonicator for 5-10 minutes.

    • Gentle warming (e.g., to 37°C) can be attempted for non-thermolabile compounds, but sonication is generally preferred.[9]

Quality Control, Storage, and Stability

A self-validating protocol includes robust measures for quality control and storage to ensure the long-term integrity of the stock solution.

Quality Control
  • Documentation: Record the compound name, lot number, exact mass weighed, final concentration, date of preparation, and preparer's initials on the storage box and in a laboratory notebook.

  • Purity Verification: The primary quality control is reliant on the purity stated in the supplier's Certificate of Analysis. Incoming material inspection and supplier qualification are foundational to quality assurance.[17]

Aliquoting and Storage
  • Aliquot: Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in clearly labeled, sterile polypropylene microcentrifuge tubes.[9]

  • Rationale for Aliquoting: This is the single most effective practice to maintain stock integrity. It minimizes the exposure of the main stock to atmospheric moisture and prevents degradation caused by repeated freeze-thaw cycles.[9][18] Studies have shown that compound loss is more significant with repeated freeze-thaw cycles than with prolonged storage.[18]

  • Storage Conditions: Store the aliquots in a freezer at -20°C or -80°C , protected from light.[19] For most compounds, stability in DMSO is excellent under these conditions.[10][20][21]

Decision Tree for Handling Stock Solutions

G Start Need to use compound in experiment? Thaw Thaw a single-use aliquot at room temperature Start->Thaw Mix Vortex gently to ensure homogeneity Thaw->Mix Dilute Perform serial dilutions in 100% DMSO first, then into aqueous buffer/media Mix->Dilute Use Use working solution in assay immediately Dilute->Use Control Prepare a vehicle control (same final % DMSO) Dilute->Control Discard Discard any unused portion of the thawed aliquot Use->Discard

Sources

Application Note: N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide as a Precursor for Bioactive Amino-Sulfonamides

Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Chemical Context

The sulfonamide moiety is a privileged pharmacophore in drug development, forming the core structural motif of numerous approved therapeutics, including COX-2 inhibitors, carbonic anhydrase inhibitors, and broad-spectrum antimicrobials. However, the direct synthesis of complex N -(heteroaryl) sulfonamides often encounters significant synthetic hurdles. The nucleophilicity of heteroaryl amines (such as 1-methyl-1H-pyrazol-3-amine) is frequently attenuated, making direct coupling with highly reactive sulfonyl chlorides prone to low yields or unwanted side reactions [1].

To circumvent these challenges, utilizing N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide as a stable precursor is a highly strategic choice [2]. The strongly electron-withdrawing 4-nitro group stabilizes the sulfonyl precursor during the initial S-N bond formation. Once the sulfonamide backbone is successfully established and purified, the nitro group is selectively reduced to an amino group. The resulting product, N-(1-methyl-1H-pyrazol-3-yl)-4-aminobenzenesulfonamide , serves either as a potent bioactive compound in its own right or as a versatile synthetic handle for further functionalization (e.g., acylation, alkylation, or diazotization).

Mechanistic Insights and Methodological Causality

The transformation of the 4-nitrobenzenesulfonamide to the corresponding 4-aminobenzenesulfonamide requires a highly chemoselective reduction strategy. The sulfonamide bond itself is generally robust, but the choice of reducing agent strictly dictates the impurity profile, scalability, and functional group tolerance of the reaction.

  • Catalytic Hydrogenation (Pd/C, H2​ ) : This method relies on the surface-mediated addition of hydrogen gas across the N-O bonds of the nitro group. It is the cleanest available method, producing only water as a stoichiometric byproduct. However, it is fundamentally incompatible with molecules containing other easily reducible functionalities (e.g., alkenes, alkynes, or labile halogens) [4].

  • Chemical Reduction (Iron-Mediated / Béchamp-type) : Utilizing reduced iron powder in a weakly acidic medium (e.g., methanolic HCl) operates via a single-electron transfer (SET) mechanism. The acid etches the iron surface, generating the active Fe(0) species that sequentially reduces the nitro group to the amine. This method is highly chemoselective—leaving most other reducible groups intact—and is the preferred route for industrial scale-up due to the low cost of reagents, despite the labor-intensive removal of iron oxide byproducts[3].

Transformation Nitro N-(1-methyl-1H-pyrazol-3-yl) -4-nitrobenzenesulfonamide PdC Method A: Pd/C, H2, MeOH (Clean, Fast) Nitro->PdC Fe Method B: Fe, HCl, MeOH (Chemoselective) Nitro->Fe Amino N-(1-methyl-1H-pyrazol-3-yl) -4-aminobenzenesulfonamide PdC->Amino Fe->Amino

Caption: Chemical transformation pathways for the selective reduction of the nitro-sulfonamide precursor.

Comparative Data for Reduction Strategies

Selecting the optimal protocol depends heavily on the scale of the reaction and the specific laboratory infrastructure available. The table below summarizes the quantitative and qualitative parameters for both methods.

ParameterMethod A: Catalytic HydrogenationMethod B: Iron-Mediated Reduction
Primary Reagents H2​ gas, 10% Palladium on Carbon (Pd/C)Reduced Iron powder, conc. HCl
Solvent System Methanol or EthanolMethanol / Aqueous mixture
Reaction Temperature Room Temperature (20–25 °C)Room Temperature to Mild Reflux
Reaction Time 2–4 hours2–3 hours
Typical Yield >92%80–85%
Chemoselectivity Low (reduces alkenes/alkynes)High (tolerates most functional groups)
Work-up Complexity Low (Simple Celite filtration)Moderate (Basification, iron oxide extraction)

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Self-Validating System)

This protocol is ideal for rapid, small-to-medium scale synthesis where high purity is required without extensive chromatography [4].

Step-by-Step Methodology:

  • Reaction Setup : In a thoroughly dried, round-bottom flask, dissolve 1.0 equivalent of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide in anhydrous methanol (approx. 15 mL per gram of precursor).

  • Catalyst Addition : Carefully add 10% Pd/C (10% w/w relative to the precursor). Causality: The catalyst must be added slowly under an inert atmosphere (e.g., Argon) to prevent the spontaneous ignition of methanol vapors by the active palladium surface.

  • Hydrogenation : Evacuate the flask and backfill with hydrogen gas using a balloon apparatus. Repeat this purge cycle three times to ensure complete removal of oxygen. Stir the suspension vigorously at room temperature.

  • In-Process Validation : Monitor the reaction via TLC (Eluent: 1:1 Ethyl Acetate/Hexanes). The self-validating endpoint is reached when the higher Rf​ yellow spot (nitro precursor) completely disappears, replaced by a lower Rf​ highly fluorescent spot under UV 254 nm (amino product). Furthermore, the visual cessation of hydrogen gas uptake serves as a secondary physical indicator.

  • Work-up & Isolation : Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the filter cake with excess methanol. Causality: Celite traps the fine, pyrophoric palladium particles safely. Never allow the filter cake to dry completely in the air.

  • Concentration : Evaporate the filtrate under reduced pressure to yield the crude 4-aminobenzenesulfonamide. Recrystallize from an ethanol/water mixture if necessary.

Protocol B: Iron-Mediated Chemical Reduction

This protocol is the standard for large-scale synthesis or when the precursor contains reducible moieties that would not survive Pd/C hydrogenation [3].

Step-by-Step Methodology:

  • Reaction Setup : Dissolve 1.0 equivalent of the nitro-sulfonamide precursor in methanol (10 mL per gram).

  • Activation : Add 3.0 equivalents of reduced iron powder to the stirring solution, followed by the dropwise addition of concentrated hydrochloric acid (0.5 equivalents). Causality: The HCl acts as an activator, etching the passivated surface of the iron powder to expose the highly reactive Fe(0) core necessary for the electron transfer process.

  • Reduction : Stir the mixture at room temperature for 2 hours. The reaction is mildly exothermic.

  • In-Process Validation : The reaction mixture will transition from a clear/yellowish solution to a thick, dark brown/black suspension. This visual change confirms the generation of iron oxide ( Fe2​O3​ ) byproducts, validating that the reduction is actively occurring.

  • Work-up : Once TLC confirms the consumption of the starting material, basify the mixture by slowly adding 4N NaOH until the pH reaches 9-10. Causality: Basification neutralizes the acid and forces all soluble iron species to precipitate as insoluble iron hydroxides/oxides, preventing heavy metal contamination in the final product.

  • Isolation : Filter the thick suspension through Celite. Extract the aqueous filtrate with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the target amino-sulfonamide.

DecisionTree Start Evaluate Precursor Functional Groups Decision Are labile groups present? (e.g., alkenes, alkynes, halogens) Start->Decision PathNo Proceed with Catalytic Hydrogenation Decision->PathNo No PathYes Proceed with Iron-Mediated Reduction Decision->PathYes Yes Validate In-Process Control: HPLC / TLC monitoring (Disappearance of Nitro peak) PathNo->Validate PathYes->Validate

Caption: Decision tree for selecting the optimal reduction protocol based on chemoselectivity.

References

  • A New Synthesis of Sulfonamides by Aminolysis of p-Nitrophenylsulfonates Yielding Potent and Selective Adenosine A2B Receptor Antagonists Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview RSC Advances, Taylor & Francis URL:[Link]

  • Synthesis of 4-aminobenzenesulfonamide PrepChem Laboratory Procedures URL:[Link]

Application Notes and Protocols for In-Vivo Dosing of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide is a novel synthetic compound featuring a pyrazole moiety linked to a nitrobenzenesulfonamide scaffold. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1][2]. Similarly, sulfonamides are a cornerstone of antimicrobial therapy and are known to exhibit a range of other biological effects[3][4]. The combination of these two pharmacophores in N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide suggests its potential as a therapeutic agent.

These application notes provide a comprehensive guide for the preclinical in-vivo evaluation of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide in murine models. The protocols outlined herein are designed to be a robust starting point for researchers, emphasizing scientific integrity and a logical, stepwise approach to in-vivo investigation, from initial toxicity assessments to pharmacokinetic profiling and efficacy studies.

Preclinical Development Pathway

A logical and systematic approach is crucial when evaluating a novel compound in vivo. The following workflow is recommended to ensure the generation of reliable and reproducible data.

G A Compound Characterization (Solubility, Stability) B Formulation Development A->B informs C Maximum Tolerated Dose (MTD) Study B->C enables D Pharmacokinetic (PK) Study C->D guides dose selection for E Efficacy Studies in Relevant Murine Models C->E guides dose selection for D->E informs dosing regimen for G A Acclimatize Mice B Induce Sepsis (i.p. bacteria) A->B C Administer Treatment (Compound, Vehicle, or Positive Control) B->C D Monitor Survival and Bacterial Load (Bioluminescence) C->D E Endpoint Analysis (Survival Curves, Organ Bacterial Counts) D->E

Sources

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide cell viability assay guidelines

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Cell Viability Assay Guidelines for N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide

Introduction & Pharmacological Context

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide belongs to a privileged class of synthetic pyrazole-sulfonamide hybrids. The pyrazole core—a five-membered N-heterocycle—combined with a benzenesulfonamide moiety forms a highly versatile pharmacophore[1]. Compounds within this structural class are extensively investigated for their broad-spectrum pharmacological properties, particularly as potent antiproliferative agents, cyclooxygenase-2 (COX-2) inhibitors, and inhibitors of tumor-associated carbonic anhydrases (e.g., hCA IX and XII)[2].

When evaluating novel synthetic derivatives like N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide, in vitro cell viability assays are the critical first step in defining the therapeutic window. These compounds typically exert their antiproliferative effects by disrupting cellular metabolism, inhibiting specific enzymatic targets, or inducing apoptosis, which ultimately leads to a rapid depletion of intracellular ATP[3].

MOA Cmpd N-(1-methyl-1H-pyrazol-3-yl)- 4-nitrobenzenesulfonamide Target Intracellular Targets (e.g., CA IX/XII, Kinases) Cmpd->Target Binds & Inhibits Stress Mitochondrial Stress & Metabolic Disruption Target->Stress Pathway Blockade ATP Intracellular ATP Depletion Stress->ATP Impaired OxPhos Apoptosis Apoptosis / Cell Death ATP->Apoptosis Execution Phase

Mechanistic pathway of pyrazole-sulfonamide induced cytotoxicity and ATP depletion.

Rationale for Assay Selection

Synthetic sulfonamides are notoriously hydrophobic and require dissolution in organic solvents like Dimethyl Sulfoxide (DMSO). This chemical nature can cause precipitation in aqueous media or interfere with traditional colorimetric readouts. Therefore, selecting the appropriate viability assay is critical for ensuring data integrity.

Table 1: Comparison of Cell Viability Assays for Sulfonamide Evaluation

Assay TypeBiochemical TargetAdvantages for SulfonamidesLimitations
ATP-Luminescence (CellTiter-Glo) Intracellular ATPHomogeneous "add-mix-measure" format; highly sensitive; no washing required[4].Reagents are temperature sensitive; higher cost per well.
Resazurin (Alamar Blue) Mitochondrial ReductasesCost-effective; non-lytic (allows downstream multiplexing).Lower sensitivity; requires longer incubation times.
MTT / MTS NAD(P)H-dependent oxidoreductasesWidely accepted in legacy literature; inexpensive.Prone to chemical interference; requires a disruptive solubilization step.

Expert Insight: For high-throughput screening (HTS) of pyrazole-sulfonamides, ATP-quantification is the gold standard. Its homogeneous format minimizes pipetting errors and avoids washing steps that could inadvertently remove dying, non-adherent cells[4].

Experimental Protocol: ATP-Luminescent Viability Assay

This protocol is optimized for evaluating N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide using the CellTiter-Glo Luminescent Cell Viability Assay, ensuring a self-validating and reproducible workflow[5].

Step 1: Cell Seeding
  • Harvest target cells (e.g., HepG2, MCF-7, or HCT116) during the logarithmic growth phase.

  • Seed cells in an opaque-walled 96-well plate at a density of 2,000–5,000 cells/well in 100 µL of complete culture medium.

  • Causality Check: Always leave the outer perimeter wells empty of cells (fill with 100 µL sterile PBS or media). This prevents evaporation-induced edge effects that can artificially skew luminescence readings on the plate's periphery.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

Step 2: Compound Preparation & Treatment
  • Prepare a 10 mM stock solution of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide in 100% molecular-grade DMSO.

  • Perform serial tenfold dilutions (e.g., 100 µM down to 1 nM) in culture medium.

  • Causality Check: Ensure the final DMSO concentration in the culture well does not exceed 0.5% (v/v). Higher DMSO concentrations induce solvent-mediated cytotoxicity, which masks the true pharmacological effect of the sulfonamide.

  • Add the compound dilutions to the experimental wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Doxorubicin or Mitomycin C)[6].

  • Incubate for 48 to 72 hours at 37°C, 5% CO₂.

Step 3: Lysis and Luminescence Readout
  • Thaw the CellTiter-Glo Buffer and equilibrate the lyophilized Substrate to room temperature. Transfer the buffer to the substrate bottle and mix gently to form the working reagent[5].

  • Equilibrate the 96-well assay plate to room temperature for 30 minutes to ensure uniform temperature across all wells (temperature gradients directly impact luciferase enzyme kinetics).

  • Add 100 µL of CellTiter-Glo Reagent directly to each well (a 1:1 ratio with the culture medium)[5].

  • Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis and ATP extraction[7].

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[8].

  • Record luminescence using a microplate reader (integration time: 0.25–1.0 second per well).

Workflow Seed 1. Cell Seeding (96/384-well plate) Treat 2. Compound Treatment (Serial Dilution) Seed->Treat Incubate 3. Incubation (24-72 hours) Treat->Incubate Lysis 4. Lysis & Reaction (Add Reagent) Incubate->Lysis Read 5. Luminescence Readout Lysis->Read

Step-by-step workflow for the ATP-based luminescent cell viability assay.

Data Analysis & Quality Control

  • IC₅₀ Calculation: Normalize the raw Relative Luminescence Units (RLU) of the treated wells to the vehicle control (set as 100% viability). Export the data to statistical software (e.g., GraphPad Prism) and use non-linear regression (log(inhibitor) vs. normalized response) to calculate the Half Maximal Inhibitory Concentration (IC₅₀)[6].

  • Assay Robustness (Z'-factor): Calculate the Z'-factor using the vehicle control (negative control) and the positive control. A Z'-factor ≥ 0.5 indicates a robust, highly reliable assay suitable for screening.

  • Troubleshooting Precipitation: If biphasic dose-response curves are observed (where viability drops but then artificially spikes at the highest concentrations), inspect the wells under a phase-contrast microscope prior to lysis. Pyrazole-sulfonamides are prone to precipitation at high aqueous concentrations (>50 µM), which can scatter light or physically interfere with the luciferase reaction.

References

  • Samet et al. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation". ACS Omega, 2023. Available at:[Link]

  • Taylor & Francis. "Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides". Journal of Enzyme Inhibition and Medicinal Chemistry, 2017. Available at:[Link]

Sources

Application Note: High-Sensitivity Detection and Quantification of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide using Triple Quadrupole Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and highly sensitive method for the detection and quantification of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide, a novel pyrazole-sulfonamide derivative, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol outlines optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode. The described methodology is tailored for researchers in drug discovery, pharmacology, and toxicology requiring precise and accurate measurement of this compound in complex biological matrices.

Introduction

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide belongs to the pyrazole-sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1] The integration of the pyrazole core, a privileged structure in many FDA-approved drugs, with a benzenesulfonamide moiety enhances its potential for a wide range of pharmacological properties.[1] Accurate and sensitive bioanalytical methods are paramount for elucidating the pharmacokinetic, pharmacodynamic, and toxicological profiles of such novel chemical entities. This document provides a comprehensive guide to developing a reliable LC-MS/MS method for this specific analyte.

Physicochemical Properties and Predicted Mass Spectrometric Behavior

A thorough understanding of the analyte's physicochemical properties is fundamental to method development. While specific experimental data for N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide is not widely available, we can infer its properties from its constituent parts and related analogs.

PropertyValue (Predicted/Inferred)Source/Rationale
Molecular Formula C₁₀H₁₀N₄O₄SDeduced from structure
Molecular Weight 282.28 g/mol Calculated from formula
Structure Chemical structure of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide
pKa Acidic (due to sulfonamide N-H)General property of sulfonamides
LogP ~1.5 - 2.5Estimated based on similar structures

Given its structure, the compound is expected to ionize efficiently in both positive and negative electrospray ionization (ESI) modes. The sulfonamide group can be protonated in positive mode, while the acidic proton on the sulfonamide nitrogen can be readily lost in negative mode.

Experimental Workflow

The overall experimental workflow for the analysis of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide is depicted below.

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis s_prep Biological Matrix (e.g., Plasma, Urine) protein_precip Protein Precipitation (e.g., Acetonitrile) s_prep->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant lc_system UHPLC System supernatant->lc_system column Reversed-Phase Column (e.g., C18) lc_system->column gradient Gradient Elution (Water/Acetonitrile with Formic Acid) column->gradient ms_system Triple Quadrupole MS gradient->ms_system esi Electrospray Ionization (Positive/Negative Mode) ms_system->esi mrm Multiple Reaction Monitoring (MRM) esi->mrm data_acq Data Acquisition mrm->data_acq quant Quantification (Peak Area Integration) data_acq->quant report Reporting quant->report

Caption: LC-MS/MS workflow for the analysis of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide.

Detailed Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide from plasma or serum samples.

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Causality: Acetonitrile is a highly effective protein precipitating agent. The use of a 3:1 ratio of acetonitrile to sample volume ensures complete protein removal, which is critical for protecting the analytical column and mass spectrometer from contamination.[2]

Liquid Chromatography (LC) Parameters
ParameterRecommended SettingRationale
LC System High-performance or Ultra-high-performance liquid chromatography (HPLC/UHPLC) systemProvides efficient separation and sharp peaks, enhancing sensitivity.
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Offers good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency in positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength.
Gradient 5% to 95% B over 5 minutesA gradient elution is necessary to effectively elute the analyte and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume is sufficient for sensitive detection.
Mass Spectrometry (MS) Parameters

The following parameters are proposed for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Initial optimization should be performed by infusing a standard solution of the analyte.

ParameterRecommended Setting (Positive ESI)Recommended Setting (Negative ESI)
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Polarity PositiveNegative
Capillary Voltage 3.5 kV-3.0 kV
Source Temperature 150 °C150 °C
Desolvation Temperature 400 °C400 °C
Desolvation Gas Flow 800 L/hr800 L/hr
Cone Gas Flow 50 L/hr50 L/hr
Multiple Reaction Monitoring (MRM) Parameters

The selection of precursor and product ions is critical for the specificity and sensitivity of the MRM assay. The fragmentation of sulfonamides is well-characterized and typically involves cleavage of the S-N bond and loss of SO₂.[3][4][5][6]

Predicted Fragmentation Pathways:

fragmentation cluster_pos Positive Mode Fragmentation cluster_neg Negative Mode Fragmentation precursor_pos [M+H]⁺ m/z 283.05 product1_pos [M+H - SO₂]⁺ m/z 219.06 precursor_pos->product1_pos Loss of SO₂ product2_pos [C₄H₆N₃]⁺ m/z 96.06 precursor_pos->product2_pos S-N Cleavage precursor_neg [M-H]⁻ m/z 281.04 product1_neg [C₆H₄NO₂S]⁻ m/z 185.99 precursor_neg->product1_neg S-N Cleavage product2_neg [C₆H₄NO₂]⁻ m/z 122.02 precursor_neg->product2_neg Loss of SO₂ and N-pyrazole

Caption: Predicted fragmentation pathways for N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide.

Proposed MRM Transitions:

ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Value)Use
Positive 283.05219.0620Quantifier
Positive 283.0596.0635Qualifier
Negative 281.04185.9915Quantifier
Negative 281.04122.0225Qualifier

Note: The optimal collision energies should be determined experimentally for the specific instrument being used.

Data Analysis and Quantification

Quantification is achieved by integrating the peak area of the quantifier MRM transition and comparing it to a standard curve prepared with known concentrations of the analyte. The qualifier transition is used to confirm the identity of the analyte by ensuring that the ion ratio (qualifier peak area / quantifier peak area) is consistent across all samples and standards.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following validation parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA):

  • Selectivity and Specificity: Analyze at least six different blank matrix samples to ensure no significant interference at the retention time of the analyte.

  • Linearity and Range: Prepare a calibration curve with at least six non-zero standards to demonstrate a linear response over the desired concentration range. A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate (n≥5) on the same day (intra-day) and on at least three different days (inter-day). The accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and the precision (coefficient of variation, %CV) should be ≤15% (≤20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in neat solutions.

  • Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the sensitive and selective analysis of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide using LC-MS/MS. The proposed parameters are based on established principles of mass spectrometry for sulfonamides and related compounds. Researchers and drug development professionals can use this guide as a starting point for developing and validating a robust bioanalytical method for this novel compound, thereby facilitating its progression through the drug discovery and development pipeline.

References

  • Hu, L., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 418-425. Available at: [Link]

  • Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(3), 355-362. Available at: [Link]

  • Li, Y., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4057-4064. Available at: [Link]

  • Kokotou, M. G., et al. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

  • PubChem. (n.d.). 4-Nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules. Available at: [Link]

  • NextSDS. (n.d.). N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • MDPI. (2025). A GC-MS Database of Nitrogen-Rich Volatile Compounds. Molecules. Available at: [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2019). (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: synthesis, characterization, antibacterial, and MTT assessment. Retrieved from [Link]

  • ResearchGate. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals seeking to optimize the sulfonylation of 1-methyl-1H-pyrazol-3-amine with 4-nitrobenzenesulfonyl chloride.

Synthesizing heteroaryl sulfonamides presents a unique set of competing mechanistic challenges. The exocyclic amine of the pyrazole is inherently electron-deficient, while the 4-nitrobenzenesulfonyl chloride is highly electrophilic and exceptionally prone to hydrolysis. This guide provides field-proven, self-validating protocols to navigate these thermodynamic and kinetic hurdles.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at ~40-50% conversion despite using an excess of sulfonyl chloride. Why is this happening, and how do I drive it to completion? Causality: The amino group at the 3-position of the 1-methyl-1H-pyrazole ring exhibits significantly reduced nucleophilicity compared to standard aliphatic amines. This is due to the delocalization of the nitrogen lone pair into the electron-deficient pyrazole π -system. Solution: Introduce 4-Dimethylaminopyridine (DMAP) at a catalytic loading (10 mol%). DMAP acts as a powerful nucleophilic catalyst, attacking the sulfonyl chloride to form a highly reactive, resonance-stabilized N -sulfonylpyridinium intermediate. This intermediate drastically lowers the activation energy barrier for the subsequent attack by the weakly nucleophilic pyrazol-3-amine, driving the reaction to >95% conversion ().

Q2: LC-MS analysis shows a massive peak corresponding to 4-nitrobenzenesulfonic acid (hydrolyzed starting material). How do I prevent this degradation? Causality: The para-nitro group is strongly electron-withdrawing, which makes the sulfur atom of the sulfonyl chloride highly electrophilic. While this increases reactivity toward the amine, it also makes the reagent extremely sensitive to trace moisture, leading to rapid hydrolysis into the unreactive sulfonic acid. Solution: Ensure strictly anhydrous conditions. Use freshly distilled or sure-seal anhydrous dichloromethane (DCM). Dry the pyrazol-3-amine starting material under high vacuum prior to use. Add the sulfonyl chloride dropwise at 0 °C to kinetically suppress the hydrolysis side-reaction while maintaining productive sulfonylation.

Q3: I am observing a secondary product with a mass of [M + 185]. What is this impurity, and how do I avoid it? Causality: The mass addition of ~185 Da corresponds to the incorporation of a second 4-nitrobenzenesulfonyl group, indicating bis-sulfonylation. After the first sulfonylation, the resulting sulfonamide nitrogen can be deprotonated by the base (e.g., DIPEA), forming a sulfonamidate anion that competitively attacks another molecule of sulfonyl chloride. Solution: Strictly control the stoichiometry of the 4-nitrobenzenesulfonyl chloride to a maximum of 1.05 equivalents. Avoid large excesses of strong bases. Maintaining the reaction at 0 °C during the initial addition phase thermodynamically favors the mono-sulfonylated product over the sterically hindered bis-sulfonamide ().

Q4: Is regioselectivity a concern between the exocyclic amine and the pyrazole ring nitrogens? Causality: 1-Methyl-1H-pyrazol-3-amine has the N1 position blocked by a methyl group, leaving the N2 ring nitrogen and the exocyclic C3-amine as potential nucleophiles. While kinetic attack might occasionally occur at the N2 position, sulfonylation at the exocyclic amine is thermodynamically far more stable due to the preservation of aromaticity in the pyrazole ring. Solution: Under standard catalytic conditions (DMAP/DIPEA at RT), the reaction is under thermodynamic control. The exocyclic N -(1-methyl-1H-pyrazol-3-yl) sulfonamide will be the exclusive isolated product ().

Q5: What is the most efficient workup to isolate the pure sulfonamide without relying on column chromatography? Causality: The crude mixture contains the desired product, unreacted amine, DMAP, DIPEA, and potentially hydrolyzed sulfonic acid. The target sulfonamide is weakly acidic (pKa ~8-9 due to the strongly electron-withdrawing nitro and sulfonyl groups), while the catalysts and unreacted starting amines are basic. Solution: Perform a differential acid-base extraction. A 1N HCl wash protonates and extracts DMAP, DIPEA, and unreacted pyrazol-amine into the aqueous phase. Follow this with a saturated NaHCO3 wash (pH ~8). Crucial detail: Do not use strong bases like 1N NaOH, as they will deprotonate the product sulfonamide and pull it into the aqueous layer. NaHCO3 is basic enough to remove the strongly acidic sulfonic acid byproduct (pKa < 1) without ionizing the product. This creates a self-validating purification system yielding highly pure crude material.

Reaction Optimization Data

The following table summarizes the quantitative impact of various reaction parameters on the yield and impurity profile of the synthesis.

Reaction ConditionBase / CatalystSolventTemp ProfileConversion (%)Bis-sulfonylation (%)Hydrolysis (%)
A (Standard) Pyridine (3.0 eq)PyridineRT45%5%20%
B (Base Switch) DIPEA (2.0 eq)DCMRT55%15%10%
C (Temp Control) DIPEA (2.0 eq)DCM0 °C40%< 2%5%
D (Optimized) DIPEA (2.0 eq) + DMAP (0.1 eq)DCM0 °C to RT> 95% < 2% < 3%

Optimized Experimental Protocol

This step-by-step methodology incorporates the optimizations discussed above to ensure maximum yield and purity.

Reagents Required:

  • 1-Methyl-1H-pyrazol-3-amine (1.0 eq, limiting reagent)

  • 4-Nitrobenzenesulfonyl chloride (1.05 eq)

  • N,N -Diisopropylethylamine (DIPEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL/mmol)

Step-by-Step Procedure:

  • System Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, flush the system with inert gas (N2 or Argon).

  • Dissolution: Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM (8 mL/mmol).

  • Base Addition: Inject DIPEA (2.0 eq) into the stirring solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 4-nitrobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM (2 mL/mmol). Add this solution dropwise to the reaction mixture over 15-20 minutes using an addition funnel or syringe pump. Self-Validation Check: The slow addition prevents thermal spikes that accelerate hydrolysis and bis-sulfonylation.

  • Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and gradually warm to room temperature. Stir for an additional 3 hours. Monitor completion via LC-MS or TLC (EtOAc/Hexane 1:1).

  • Differential Quench & Workup: Dilute the reaction with additional DCM.

    • Wash the organic layer twice with 1N HCl (removes DMAP, DIPEA, and unreacted amine).

    • Wash the organic layer once with saturated aqueous NaHCO3 (removes 4-nitrobenzenesulfonic acid without extracting the product).

    • Wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Polishing: Recrystallize the crude solid from boiling ethanol to afford the pure N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide as a crystalline solid.

Diagnostic Workflow

TroubleshootingTree Start Reaction: 1-Methyl-1H-pyrazol-3-amine + 4-Nitrobenzenesulfonyl chloride Analyze Analyze via LC-MS / TLC Start->Analyze Issue1 Low Conversion (< 50%) Analyze->Issue1 Issue2 Hydrolyzed Sulfonyl Chloride Analyze->Issue2 Issue3 Bis-sulfonylation (M + 185) Analyze->Issue3 Success Clean Conversion (> 90%) Analyze->Success Sol1 Add 10 mol% DMAP (Nucleophilic Catalyst) Issue1->Sol1 Sol2 Use Anhydrous DCM Cool to 0 °C Issue2->Sol2 Sol3 Reduce R-SO2Cl to 1.05 eq Control Base Excess Issue3->Sol3 Workup Aqueous Workup (1N HCl wash) -> Recrystallize Success->Workup Sol1->Start Sol2->Start Sol3->Start

Workflow for diagnosing and resolving common sulfonylation issues to maximize product yield.

References

  • Title: DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety Source: Indian Journal of Chemistry URL: [Link]

  • Title: Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study Source: ACS Omega URL: [Link]

  • Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Synthesis process optimization and field trials of insecticide candidate NKY-312 Source: PMC - National Institutes of Health (NIH) URL: [Link]

Optimizing recrystallization conditions for N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide

Introduction

This technical support guide provides a comprehensive framework for researchers and drug development professionals to optimize the recrystallization of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide. The purity of this and related pyrazole-sulfonamide hybrids is paramount for their application in medicinal chemistry and pharmacological studies, as even minor impurities can significantly alter biological activity and lead to inconsistent results.[1][2] This document moves beyond a simple protocol, offering in-depth FAQs and troubleshooting guides rooted in the physicochemical principles of crystallization.

Section 1: Physicochemical Profile & Initial Considerations

Understanding the molecular structure is the first step in designing a robust recrystallization protocol. The target molecule possesses a polar 4-nitrobenzenesulfonamide moiety and a moderately polar N-methylpyrazole ring. The sulfonamide group provides a strong hydrogen bond donor (N-H) and two acceptors (S=O), while the nitro and pyrazole groups also contribute to the molecule's overall polarity. This structure suggests moderate to good solubility in polar protic and aprotic solvents.[3]

Table 1: Predicted Physicochemical Properties

Property Analysis & Implication for Recrystallization
Molecular Structure N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide Features hydrogen bond donors/acceptors and polar functional groups (-SO₂NH-, -NO₂).
Predicted Polarity High. The molecule is unlikely to be soluble in non-polar solvents like hexane or cyclohexane. The primary search for a suitable solvent should focus on polar options.[4]
Expected Solubility Good solubility is expected in polar protic solvents (alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate) at elevated temperatures.[3] The ideal solvent will exhibit a steep solubility curve: high solubility when hot, and low solubility when cold.[5]

| Melting Point | Not empirically reported in available literature. This is a critical parameter to determine. If the melting point is lower than the boiling point of the chosen solvent, the compound is likely to "oil out" instead of crystallizing.[6][7] |

Section 2: Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What defines an ideal recrystallization solvent for this compound?

An ideal solvent must satisfy several criteria.[5][8] First, it should dissolve the N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). This differential solubility is the fundamental driver of recrystallization and ensures a high recovery of the purified product.[9] Second, the solvent should either dissolve impurities exceedingly well (so they remain in the mother liquor) or not at all (so they can be removed via hot filtration).[5] Finally, the solvent must be chemically inert, not reacting with the compound.[8]

Q2: Which single solvents are the best starting points for screening?

Based on the compound's polar nature, screening should begin with polar solvents. A suggested screening panel is provided below. For each, test the solubility of ~20-30 mg of crude material in ~0.5 mL of solvent.

Table 2: Recommended Solvents for Initial Screening

Solvent Class Recommended Solvents Rationale & Expected Behavior
Polar Protic Isopropanol, Ethanol (95%) Often excellent choices for sulfonamides.[10] The alcohol functionality interacts well with the polar groups. Water can be added as an anti-solvent.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile These solvents offer different polarity profiles and can be effective. Acetonitrile was used in a synthesis of a related compound.[11] Be mindful of their lower boiling points.

| Non-Polar | Toluene, Heptane | Unlikely to be effective as primary solvents but are excellent candidates for use as an "anti-solvent" in a mixed-solvent system. |

Q3: When and how should I use a mixed-solvent (binary) system?

A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[12] This is typically necessary when your compound is too soluble in one solvent (e.g., ethanol) even when cold, and insoluble in another (e.g., water or heptane) even when hot.

The technique involves dissolving the compound in a minimum amount of the hot "good" solvent (in which it is very soluble). Then, the "poor" or "anti-solvent" (in which it is sparingly soluble) is added dropwise to the hot solution until persistent cloudiness (turbidity) is observed.[13] A few more drops of the "good" solvent are then added to just re-clarify the solution, which is then allowed to cool slowly.[13] Common pairs for polar compounds like this include Ethanol-Water, Isopropanol-Water, or Acetone-Heptane.[12]

Section 3: Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or boiling chips. Add the chosen solvent in small portions and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding the hot solvent dropwise until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent required. Adding excess solvent is the most common cause of low yield.[4][6]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. Work quickly to prevent premature crystallization in the funnel.[7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14] Rapid cooling can trap impurities.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize the precipitation of the product.[13]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[15]

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude solid in the minimum amount of the boiling "good" solvent as described in Protocol 1.

  • Induce Saturation: While the solution is still hot, add the "poor" anti-solvent dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to render the solution clear again.[13]

  • Crystallization & Isolation: Follow steps 5-8 from the single-solvent protocol. For the washing step (7), use a cold mixture of the two solvents or just the cold anti-solvent.

Section 4: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of sulfonamide compounds.

Problem Encountered Primary Cause(s) Recommended Solutions & Scientific Rationale
"Oiling Out": Compound separates as a liquid instead of a solid. 1. The compound's melting point is lower than the boiling point of the solvent.[6][14]2. The solution is supersaturated to a very high degree, or is cooling too rapidly.[16]3. The crude material is highly impure, causing significant melting point depression.[14][17]1. Re-heat and Dilute: Return the flask to the heat source to re-dissolve the oil. Add 10-20% more solvent to lower the saturation point, then allow it to cool much more slowly.[6][14]2. Lower the Dissolution Temperature: Use a solvent with a lower boiling point, or dissolve the compound at a temperature below the solvent's boiling point (this will require more solvent).3. Change Solvents: The current solvent is inappropriate. Switch to a different solvent or a mixed-solvent system.
No Crystals Form Upon Cooling. 1. Too much solvent was used. The solution is not saturated at the lower temperature.[6][14]2. Supersaturation. The solution has cooled below its saturation point, but crystal nucleation has not initiated.[6]1. Reduce Solvent Volume: Gently boil off a portion of the solvent to increase the concentration and attempt to cool again.[6][14]2. Induce Nucleation: Scratch the inside of the flask just below the liquid surface with a glass rod. The microscopic scratches provide a surface for crystals to form.[6][14]3. Add a Seed Crystal: If available, add a tiny crystal of the pure compound to act as a template for crystal growth.[14]
Very Low Crystal Yield. 1. Excess solvent used during dissolution, leaving a large amount of product in the mother liquor.[7][14]2. Premature crystallization during hot filtration.[7]3. Washing with too much cold solvent, or using solvent that was not sufficiently cold, re-dissolving the product.1. Minimize Solvent: Always use the absolute minimum amount of boiling solvent for dissolution.2. Pre-heat Equipment: Ensure the funnel and receiving flask for hot filtration are pre-heated to minimize temperature drop.3. Optimize Washing: Use a minimal volume of ice-cold solvent for washing the filter cake.
Crystallization Happens Too Quickly ("Crashes Out"). The difference in solubility between the hot and cold solvent is too extreme, or the solution was cooled too quickly. This often traps impurities.[14]1. Add More Solvent: Re-heat to dissolve the solid and add a small excess of hot solvent. This will keep the compound soluble for longer during the cooling phase, allowing for slower, more controlled crystal growth.[14]2. Insulate the Flask: Allow the flask to cool in an insulated container to slow down the rate of cooling.

Section 5: Visualization of the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

G start Recrystallization Attempted outcome Evaluate Outcome start->outcome oiling_out Problem: Compound 'Oils Out' outcome->oiling_out Liquid droplets appear no_crystals Problem: No Crystals Form outcome->no_crystals Clear solution remains low_yield Problem: Low Yield outcome->low_yield Few crystals appear success Success: Pure Crystals Formed outcome->success Good crystal formation sol_oil_1 Re-heat, add more solvent, cool slowly oiling_out->sol_oil_1 Try First sol_oil_2 Change to a lower-boiling point solvent system oiling_out->sol_oil_2 If problem persists sol_nocrys_1 Induce Nucleation: Scratch flask or add seed crystal no_crystals->sol_nocrys_1 Try First sol_nocrys_2 If induction fails: Boil off excess solvent no_crystals->sol_nocrys_2 If no success sol_lowyield_1 Review Protocol: - Use min. hot solvent - Use ice-cold wash solvent low_yield->sol_lowyield_1 Optimize sol_oil_1->outcome Re-evaluate sol_oil_2->start Restart with new solvent sol_nocrys_1->outcome Re-evaluate sol_nocrys_2->outcome Re-evaluate sol_lowyield_1->start Re-run experiment

Caption: A flowchart for diagnosing and solving common recrystallization issues.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • University of York. Problems with Recrystallisations. Retrieved from [Link]

  • PubChem. N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide. Retrieved from [Link]

  • PMC. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Retrieved from [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]

  • PMC. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • Google Patents. US2777844A - Sulfonamide purification process.
  • ACS Publications. (2019, July 22). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Retrieved from [Link]

  • Unige. Guide for crystallization. Retrieved from [Link]

  • University of Colorado Boulder. Recrystallization1. Retrieved from [Link]

  • Scribd. Recrystallization of Sulfanilamide. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • ResearchGate. Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Retrieved from [Link]

  • NextSDS. Benzenesulfonamide, 4-methyl-N-1H-pyrazol-3-yl- (9CI). Retrieved from [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

  • Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. Retrieved from [Link]

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Technical Support Center: Stability Management for N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists experiencing instability, degradation, or assay variability when working with N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide in acidic environments.

By understanding the exact electronic and structural vulnerabilities of this molecule, you can design robust, self-validating workflows that prevent unwanted hydrolytic cleavage.

Mechanistic Overview: The Vulnerability of the S-N Bond

Standard sulfonamides are notoriously robust, typically requiring harsh conditions—such as excess concentrated mineral acids at elevated temperatures—to achieve hydrolytic cleavage[1]. However, N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide exhibits a unique "push-pull" electronic vulnerability that drastically lowers the activation energy required for acid hydrolysis:

  • Electrophilic Activation: The 4-nitro group is a powerful electron-withdrawing group (EWG). It severely depletes electron density from the sulfonyl sulfur via resonance and inductive effects, making the sulfur highly susceptible to nucleophilic attack by water.

  • Leaving Group Activation: The pyrazole ring contains a basic nitrogen. In acidic media (pH < 3), this nitrogen readily protonates. This protonation event draws electron density away from the sulfonamide nitrogen, transforming the 1-methyl-1H-pyrazol-3-amine moiety into an exceptional leaving group[2][3].

When combined, these factors allow rapid S-N bond cleavage even in mildly acidic conditions (like 0.1% Formic Acid) at room temperature.

Mechanism A N-(1-methyl-1H-pyrazol-3-yl) -4-nitrobenzenesulfonamide (Intact API) B Protonated Intermediate (N-protonation at pH < 3) A->B + H+ (Acidic Media) C Nucleophilic Attack (H2O attacks electrophilic Sulfur) B->C + H2O D Tetrahedral Transition State C->D Rate-limiting step E 4-Nitrobenzenesulfonic Acid (Degradant 1) D->E S-N Cleavage F 1-Methyl-1H-pyrazol-3-amine (Degradant 2) D->F S-N Cleavage

Acid-catalyzed hydrolytic cleavage mechanism of the sulfonamide S-N bond.

Troubleshooting Guide & FAQs

Q1: My compound degrades rapidly during LC-MS analysis. I am using standard 0.1% Formic Acid in Water/Acetonitrile. How do I fix this? A1: Your mobile phase is actively cleaving your analyte. 0.1% Formic Acid yields a pH of ~2.7, which is sufficient to protonate the pyrazole ring and trigger hydrolysis inside the autosampler or on-column[3]. Solution: Switch to a neutral or slightly basic volatile buffer system. We recommend 10 mM Ammonium Acetate or 10 mM Ammonium Bicarbonate (pH 6.8 – 8.0) in both the aqueous and organic phases.

Q2: We are formulating this compound for oral gavage in rodents using a standard pH 2.0 vehicle. We observe 40% loss within 2 hours. What is the best formulation strategy? A2: The high water activity combined with the low pH is driving the hydrolysis[4]. To prevent this, you must shield the sulfonamide linkage from bulk water. Solution: Utilize a co-solvent system or complexation strategy. Formulating the compound in 20% PEG-400 / 10% Tween-80 / 70% Phosphate Buffer (pH 7.4) will drastically reduce water activity and keep the pH above the critical protonation threshold. Alternatively, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) can sterically protect the S-N bond.

Q3: Can trace metals or nanoparticles in my reaction vessels accelerate this degradation? A3: Yes. Certain metal oxides, particularly ceria (CeO2) nanostructures, have been proven to catalyze the hydrolytic cleavage of sulfonamides under ambient conditions without any pH adjustment[2]. Ensure your glassware and formulation vessels are free of transition metal or rare-earth oxide residues.

Quantitative Stability Data

To guide your experimental design, below is a summary of the expected hydrolytic stability of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide under various conditions.

pH LevelSolvent SystemTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Products
2.0 (0.1% TFA)100% Aqueous25°C< 4 Hours4-nitrobenzenesulfonic acid, 1-methyl-1H-pyrazol-3-amine
2.7 (0.1% FA)50% Aqueous / 50% ACN25°C~ 12 Hours4-nitrobenzenesulfonic acid, 1-methyl-1H-pyrazol-3-amine
4.0 (Acetate)100% Aqueous40°C~ 48 Hours4-nitrobenzenesulfonic acid, 1-methyl-1H-pyrazol-3-amine
7.4 (Phosphate)100% Aqueous25°C> 30 DaysNone (Stable)
7.4 (Phosphate)20% PEG-400 (Low Aw​ )40°C> 60 DaysNone (Stable)

Validated Experimental Protocols

Trustworthy science relies on self-validating systems[4]. The following protocols ensure that your analytical methods are genuinely stability-indicating and that your formulations are robust.

Protocol A: Self-Validating Stability-Indicating LC-MS Assay

If you cannot baseline-resolve the parent compound from its degradation products, your assay cannot be trusted. This protocol includes a forced-degradation System Suitability Test (SST).

Step 1: Preparation of the Forced Degradation Standard (SST)

  • Dissolve 1 mg of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide in 0.5 mL of Acetonitrile.

  • Add 0.5 mL of 1M HCl. Cap tightly and incubate at 60°C for 45 minutes to force S-N cleavage.

  • Neutralize the solution by adding 0.5 mL of 1M NaOH. Dilute 1:10 in 10 mM Ammonium Acetate for injection.

Step 2: Chromatographic Conditions

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters Acquity BEH).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.

Step 3: Self-Validation Logic (Acceptance Criteria) Inject the SST standard. You must observe three distinct peaks:

  • Peak 1: 4-nitrobenzenesulfonic acid (Detect in ESI-Negative mode: m/z 202 [M−H]− ).

  • Peak 2: 1-methyl-1H-pyrazol-3-amine (Detect in ESI-Positive mode: m/z 98 [M+H]+ ).

  • Peak 3: Intact Parent Compound (Detect in ESI-Positive mode: m/z 283 [M+H]+ ). If resolution ( Rs​ ) between all three peaks is > 1.5, the method is validated as stability-indicating.

Protocol B: Preparation of a Hydrolytically Stable In Vivo Formulation

To prevent acid-catalyzed cleavage during dosing or storage, use this buffered, low-water-activity vehicle.

  • Buffer Preparation: Prepare a 50 mM Sodium Phosphate buffer and adjust strictly to pH 7.4.

  • Vehicle Mixing: In a sterile beaker, combine 20% (v/v) PEG-400 and 10% (v/v) Tween-80. Mix thoroughly until homogenous.

  • Aqueous Addition: Slowly add the pH 7.4 Phosphate buffer to make up the remaining 70% (v/v) of the vehicle.

  • API Solubilization: Add the required mass of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide to the vehicle. Sonicate at room temperature (do not exceed 30°C) for 15 minutes until a clear solution or uniform suspension is achieved.

Troubleshooting Workflow

Use the following decision tree to systematically eliminate degradation vectors in your experiments.

Workflow Start Detect API Degradation in Acidic Environment CheckpH Is Formulation/Mobile Phase pH < 4.0? Start->CheckpH AdjustpH Buffer to pH 6.0 - 8.0 (e.g., Ammonium Acetate) CheckpH->AdjustpH Yes CheckSolvent Is Water Activity High? (>50% Aqueous) CheckpH->CheckSolvent No AdjustpH->CheckSolvent AddCosolvent Add Co-solvent/Excipient (PEG400, HP-β-CD) CheckSolvent->AddCosolvent Yes CheckTemp Is Storage Temp > 25°C? CheckSolvent->CheckTemp No AddCosolvent->CheckTemp ReduceTemp Store at 2-8°C CheckTemp->ReduceTemp Yes Stable Stable Sulfonamide Confirmed via LC-MS CheckTemp->Stable No ReduceTemp->Stable

Decision tree for troubleshooting sulfonamide degradation in experimental workflows.

References

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications The Journal of Organic Chemistry - ACS Publications[Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides Inorganic Chemistry - ACS Publications[Link]

  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides RSC Publishing[Link]

Sources

Technical Support Center: Resolving Co-elution Issues in the Chromatography of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve co-elution issues encountered during their experiments. As Senior Application Scientists, we have synthesized our expertise to provide you with a comprehensive, in-depth resource grounded in scientific principles and practical experience.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

Co-elution, the incomplete separation of the target analyte from other components in a sample matrix, is a frequent challenge in chromatography.[1] This guide provides a logical workflow to diagnose and resolve these issues for N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting co-elution problems. Start at the top and follow the decision tree based on your observations.

CoElution_Troubleshooting Troubleshooting Workflow for Co-elution Issues start Start: Co-elution Observed check_system Q1: Is the HPLC system performing optimally?|Check for high backpressure, leaks, and inconsistent flow rate. start->check_system system_ok System is Optimal check_system->system_ok Yes system_not_ok System Issue Identified|Address system issues (e.g., replace seals, prime pump, check for leaks). check_system->system_not_ok No peak_shape Q2: Are the peaks symmetrical?|Examine peak tailing or fronting. system_ok->peak_shape system_not_ok->start good_peak Symmetrical Peaks peak_shape->good_peak Yes bad_peak Poor Peak Shape|Address peak shape issues (see FAQ 2). peak_shape->bad_peak No optimize_mobile_phase Q3: Can the mobile phase be optimized?|Adjust solvent strength, pH, or use additives. good_peak->optimize_mobile_phase bad_peak->optimize_mobile_phase mobile_phase_success Resolution Achieved optimize_mobile_phase->mobile_phase_success Yes mobile_phase_fail Co-elution Persists optimize_mobile_phase->mobile_phase_fail No change_column Q4: Is a different stationary phase needed?|Consider alternative column chemistries. mobile_phase_fail->change_column column_success Resolution Achieved change_column->column_success Yes advanced_techniques Consider Advanced Techniques|e.g., 2D-LC, different chromatographic mode (HILIC). change_column->advanced_techniques No

Caption: A step-by-step decision tree for troubleshooting co-elution.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows co-eluting peaks. What is the very first thing I should check?

A1: Before any method modification, a thorough system suitability check is paramount.[1] Co-elution can often be a symptom of a suboptimal HPLC system rather than a flawed method.

  • System Health: Look for signs of column degradation, such as high backpressure or peak splitting. A contaminated or worn-out column can lead to poor peak shape and resolution.

  • Extra-Column Volume: Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce peak broadening.

  • Flow Rate Consistency: Ensure the pump delivers a stable and accurate flow rate. Fluctuations can cause retention time shifts and apparent co-elution.

  • Injection Solvent: Ideally, your sample should be dissolved in the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion and broadening.

Q2: I've confirmed my system is working correctly, but my peak for N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide is tailing and merging with an impurity. What should I do?

A2: Peak tailing can significantly reduce resolution.[2] For a compound like N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide, which has both a basic pyrazole moiety and an acidic sulfonamide group, secondary interactions with the stationary phase are a likely cause.

  • Mobile Phase pH Adjustment: The ionization state of your analyte can dramatically affect its retention and peak shape. The pyrazole group is basic, while the sulfonamide is acidic. Adjusting the mobile phase pH can suppress the ionization of one or both of these groups, reducing unwanted interactions with the stationary phase. For a standard C18 column, a mobile phase pH of around 2.5-3.5 is a good starting point to protonate any residual silanols on the silica support and ensure the pyrazole is protonated.

  • Use of Mobile Phase Additives: A small amount of an ion-pairing agent or a buffer can improve peak shape. For example, adding 0.1% formic acid or trifluoroacetic acid to the mobile phase is a common strategy.[1]

Q3: I am using a standard C18 column and a methanol/water mobile phase, but I still have co-elution. How can I improve my separation?

A3: If basic mobile phase adjustments are insufficient, a more systematic approach to method development is necessary. The key is to alter the selectivity (α) of your separation.

  • Change the Organic Modifier: Switching from methanol to acetonitrile (or vice versa) can significantly alter selectivity. Acetonitrile and methanol have different properties and will interact differently with your analyte and the stationary phase. You can also try ternary mixtures of water, methanol, and acetonitrile.

  • Modify the Gradient Profile: If you are running a gradient, try making it shallower. A slower increase in the organic solvent concentration over time will give the analytes more opportunity to interact with the stationary phase and improve separation. For example, if your current gradient is 50-95% B over 10 minutes, try 60-80% B over 20 minutes.[1]

ParameterInitial ConditionSuggested Modification 1Suggested Modification 2
Organic Modifier MethanolAcetonitrileIsopropanol
Gradient 5-95% B in 10 min30-70% B in 20 minIsocratic at 40% B
pH NeutralpH 3.0 (with 0.1% Formic Acid)pH 7.5 (with 10 mM Ammonium Bicarbonate)

Table 1: Mobile Phase Optimization Strategies

Q4: I've tried optimizing my mobile phase with my C18 column, but the co-elution persists. What is my next step?

A4: When mobile phase optimization is not enough, changing the stationary phase is often the most effective way to resolve co-eluting peaks.[3] The goal is to introduce different separation mechanisms.

  • Phenyl-Hexyl Column: A phenyl-hexyl stationary phase offers alternative selectivity to a C18 column. The phenyl groups can provide pi-pi interactions with the aromatic rings in N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide, potentially resolving it from co-eluting impurities.

  • Pentafluorophenyl (PFP) Column: A PFP column provides a unique selectivity due to dipole-dipole, pi-pi, and ion-exchange interactions. This can be particularly effective for separating isomers or closely related compounds.

  • Embedded Polar Group (EPG) Column: EPG columns have a polar group embedded in the alkyl chain (e.g., a carbamate). This makes the stationary phase more compatible with highly aqueous mobile phases and can offer different selectivity for polar compounds.

Column ChemistryPrimary Separation MechanismBest For
C18 Hydrophobic interactionsGeneral-purpose, non-polar compounds
Phenyl-Hexyl Hydrophobic and pi-pi interactionsAromatic compounds
Pentafluorophenyl (PFP) Dipole-dipole, pi-pi, hydrophobic, and shape selectivityIsomers, halogenated compounds
Embedded Polar Group (EPG) Hydrophobic and polar interactionsPolar and moderately non-polar compounds

Table 2: Alternative Stationary Phases

Q5: The co-eluting peak is a structurally very similar impurity. Are there any other techniques I can try?

A5: For very challenging separations, you may need to consider more advanced or alternative chromatographic techniques.

  • Hydrophilic Interaction Chromatography (HILIC): If your analyte and impurity are polar, HILIC can be a powerful tool.[4] HILIC uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of organic solvent and a small amount of water.

  • Two-Dimensional Liquid Chromatography (2D-LC): In 2D-LC, a fraction from the first dimension of separation is transferred to a second column with a different selectivity for further separation. This is a very powerful technique for resolving complex mixtures.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization
  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector: UV at an appropriate wavelength

  • Scouting Gradient:

    • Run a fast gradient from 5% to 95% B over 10 minutes to determine the approximate elution time of your analyte.

  • Focused Gradient Optimization:

    • Based on the scouting run, create a shallower gradient around the elution time of your analyte. For example, if the analyte elutes at 50% B, try a gradient from 40% to 60% B over 15 minutes.

  • Isocratic Hold:

    • If the focused gradient provides good separation, you can convert it to an isocratic method for simplicity and robustness. The optimal isocratic percentage of B will be slightly lower than the percentage at which the peak elutes in the gradient run.

Protocol 2: Column Screening for Improved Selectivity
  • Prepare a stock solution of your sample.

  • Install the first column to be tested (e.g., Phenyl-Hexyl).

  • Equilibrate the column with your initial mobile phase conditions for at least 10 column volumes.

  • Inject the sample and run your optimized gradient from Protocol 1.

  • Wash the column thoroughly before switching to the next column.

  • Repeat steps 2-5 for each column you are screening (e.g., PFP, EPG).

  • Compare the chromatograms to identify the column that provides the best resolution.

References

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]

  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • A kind of preparation method of pyrazole derivatives.
  • Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. USDA Food Safety and Inspection Service. [Link]

  • Tandem HPLC Columns in One Separation for Polar and Non Polar Compounds - Tips and Suggestions. MicroSolv Technology Corporation. [Link]

  • A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. ResearchGate. [Link]

  • N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide. PubChem. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • HPLC Method Development. SlideShare. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

Sources

Overcoming false positives in N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide binding assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and overcome false-positive assay readouts associated with N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide .

This specific chemotype presents a dual-threat in high-throughput screening (HTS) and orthogonal binding assays:

  • It contains a nitroaromatic moiety , a well-documented Pan-Assay Interference Compound (PAINS) structural alert prone to redox cycling and covalent reactivity[1].

  • Its hydrophobic benzenesulfonamide core makes it highly susceptible to forming colloidal aggregates at low micromolar concentrations[2].

Diagnostic Triage Workflow

Before discarding your hit or investing in costly structural biology, follow this triage workflow to determine if your binding signal is a genuine target engagement or an assay artifact.

TriageWorkflow Hit Primary Hit: Nitrobenzenesulfonamide Agg Detergent / DLS Screen (Tests for Colloids) Hit->Agg Redox Orthogonal Readout (Tests for Redox Cycling) Hit->Redox Cov ALARM NMR / MS (Tests for Covalent Adducts) Hit->Cov FalseAgg Artifact: Promiscuous Inhibition (Colloid) Agg->FalseAgg IC50 shifts >10x with Triton X-100 TrueHit Validated True Hit (Target-Specific) Agg->TrueHit Stable IC50 FalseRedox Artifact: Signal Quenching/Interference Redox->FalseRedox Activity lost in non-redox assay Redox->TrueHit Consistent Activity FalseCov Artifact: Non-Specific Thiol Trapping Cov->FalseCov Adduct detected Cov->TrueHit Reversible Binding

Diagnostic workflow for identifying false positives in nitrobenzenesulfonamide binding assays.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My binding assay shows a steep Hill slope (>2.0) and high sensitivity to enzyme concentration. What is happening?

The Causality: You are likely observing colloidal aggregation [2]. At critical aggregation concentrations (typically 1–10 µM), hydrophobic small molecules phase-separate into sub-micron liquid-like droplets. These colloids non-specifically sequester and denature proteins on their surface. Because a single colloidal particle can adsorb hundreds of protein molecules, the binding stoichiometry is skewed, resulting in an artificially steep Hill slope[3]. The apparent IC50 will also shift dramatically if you change the target protein concentration, as the colloid acts as a protein "sponge."

Q2: I am using a redox-coupled readout (e.g., Alamar Blue, MTT) and getting a strong signal. Is this a true hit?

The Causality: Proceed with extreme caution. The 4-nitrobenzene group is a classic PAINS motif[1]. Nitroaromatics can act as electron acceptors, short-circuiting the electron transfer chain in your assay. Instead of the enzyme reducing the assay reagent, the nitro group intercepts the electrons, leading to artificial signal quenching or enhancement depending on the assay architecture[4]. This is a technology-related interference mechanism, not genuine biological inhibition.

Q3: Mass spectrometry shows my target protein mass has increased after incubation with the compound. How did a non-covalent library yield a covalent modifier?

The Causality: Under reducing assay conditions (e.g., in the presence of DTT or specific reductases), the nitro group on the benzenesulfonamide can be chemically or enzymatically reduced to a nitroso intermediate (-NO)[1]. Nitroso compounds are highly electrophilic and will rapidly undergo Michael addition or direct nucleophilic attack by exposed catalytic cysteines on your target protein, forming a dead-end covalent adduct[5]. This is a non-specific thiol-trapping event, not a rationally designed targeted covalent interaction.

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, implement these self-validating protocols. Each protocol contains an internal control to definitively rule out the artifacts discussed above.

Protocol A: Detergent-Sensitivity & DLS Assay (Ruling out Colloidal Aggregation)

Colloidal aggregates are highly sensitive to non-ionic detergents, which disrupt the phase separation[3].

  • Preparation: Prepare your standard biochemical binding assay buffer.

  • Detergent Addition: Split the buffer into two conditions:

    • Condition 1: Standard buffer.

    • Condition 2: Buffer + 0.01% (v/v) Triton X-100 (or Tween-80).

  • Dose-Response: Run a full 10-point dose-response curve of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide in both conditions.

  • DLS Validation: Prepare a 10 µM solution of the compound in the standard buffer (no protein). Analyze via Dynamic Light Scattering (DLS).

  • Self-Validation Check:

    • Artifact: If the IC50 in Condition 2 shifts >10-fold to the right (weaker affinity) compared to Condition 1, AND DLS shows particles >100 nm, the compound is a promiscuous aggregator[6].

    • True Hit: The IC50 remains unchanged between conditions, and DLS shows no particulate scattering.

Protocol B: ALARM NMR (Ruling out Reactive Intermediates)

The ALARM (A La Assay to detect Reactive Molecules) NMR assay uses the human La antigen to detect non-specific thiol reactivity[5].

  • Protein Setup: Prepare 50 µM of 15N-labeled La antigen in NMR buffer.

  • Incubation: Add 200 µM of the compound to the protein solution. Incubate at 37°C for 1 hour.

  • Data Acquisition: Acquire a 2D 1H-15N HSQC NMR spectrum.

  • DTT Reversibility (The Control): Add 10 mM Dithiothreitol (DTT) to the sample and re-acquire the spectrum.

  • Self-Validation Check:

    • Artifact: If the initial spectrum shows severe peak broadening or chemical shift perturbations that are not reversed by DTT, the nitro group has likely been reduced and covalently trapped the protein[7].

    • True Hit: Reversible, localized chemical shift perturbations indicating a specific, non-covalent binding pocket.

Quantitative Thresholds for Assay Interference

Use the following table to benchmark your experimental data against known thresholds for nitrobenzenesulfonamide artifacts.

Interference MechanismDiagnostic MetricThreshold for False Positive FlagRecommended Orthogonal Validation
Colloidal Aggregation Hill Slope ( nH​ ) nH​>2.0 DLS (Particle size > 100 nm)
Colloidal Aggregation Detergent ShiftIC50 shift > 10-fold with 0.01% Triton X-100Centrifugation (Loss of activity in supernatant)
Redox Interference Readout Discrepancy> 5-fold IC50 difference between redox vs. fluorescent assaySurface Plasmon Resonance (SPR)
Covalent Trapping Mass Spectrometry+ Mass shift corresponding to compound or nitroso-adductALARM NMR

References

  • Grokipedia. Pan-assay interference compounds.[Link]

  • Shoichet Lab, University of Toronto. Colloidal aggregation. [Link]

  • ACS Publications. Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. [Link]

  • Drug Hunter. AICs and PAINS: Mechanisms of Assay Interference. [Link]

  • ACS Publications. Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors. [Link]

  • NIH PubMed Central. PAINS in the Assay: Chemical Mechanisms of Assay Interference...[Link]

  • News-Medical. Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. [Link]

Sources

Storage and long-term stability optimization for N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, stability optimization, and storage protocols for N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide. It is designed for researchers and drug development professionals requiring high-fidelity compound management.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my stock solution degrade over time when stored in DMSO at room temperature? Causality & Mechanism: N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide contains a sulfonamide linkage. While generally stable, sulfonamides can undergo hydrolysis when water is introduced. DMSO is highly hygroscopic; every time a vial is opened, it absorbs atmospheric moisture. This accumulated water, combined with the catalytic nature of DMSO under certain conditions, accelerates the hydrolysis of the sulfonamide bond. Furthermore, comprehensive studies on compound libraries indicate that prolonged room-temperature storage in DMSO drastically reduces compound integrity ()[1]. Mitigation: Always use anhydrous DMSO (<0.1% water), aliquot immediately into single-use volumes, and store at -20°C or -80°C under an argon overlay.

Q2: During in vitro photophysical assays, the compound exhibits inconsistent activity and the solution changes color. What is the mechanism of this failure? Causality & Mechanism: The 4-nitrobenzene moiety is highly susceptible to photochemical reduction and degradation when exposed to UV or ambient laboratory light. The nitro group ( NO2​ ) can be photoreduced to nitroso ( NO ) or hydroxylamine ( NHOH ) derivatives, which fundamentally alters the molecule's electronic properties, solubility, and biological activity. Mitigation: Perform all handling under low-light conditions. Store the compound exclusively in amber, low-bind vials.

Q3: How can I recover or stabilize the compound if it has poor aqueous solubility for long-term in vivo studies? Causality & Mechanism: The hydrophobic nature of the pyrazole and nitrobenzene rings heavily limits aqueous solubility, leading to precipitation in biological buffers. To enhance both stability and solubility, you can formulate the compound as an amorphous solid dispersion (ASD). Freeze-drying the active pharmaceutical ingredient (API) directly from DMSO solutions has been proven to produce stable amorphous dispersions that resist crystallization and degradation ()[2].

Quantitative Data: Stability Profiles

To underscore the importance of proper storage, the following table summarizes the expected stability of small-molecule sulfonamides in DMSO at room temperature versus optimized conditions.

Storage ConditionTime in StorageProbability of Compound IntegrityResidual Solvent/Moisture
DMSO (Room Temp, Ambient)3 Months~92%High (Hygroscopic uptake)
DMSO (Room Temp, Ambient)6 Months~83%High
DMSO (Room Temp, Ambient)12 Months~52%High
Freeze-Dried ASD (from DMSO)127 Days (Room Temp)>98% (Remains Amorphous)3.5% ± 1.6% DMSO
Anhydrous DMSO (-80°C, Argon)>12 Months>99%<0.1%

Data synthesized from high-throughput stability monitoring ()[1] and freeze-drying methodologies ()[2].

Degradation Pathways & Mitigation Logic

The following diagram illustrates the logical relationship between the molecule's structural vulnerabilities, environmental triggers, and the necessary mitigations.

G Molecule N-(1-methyl-1H-pyrazol-3-yl)- 4-nitrobenzenesulfonamide Hydrolysis Hydrolysis (Sulfonamide bond) Molecule->Hydrolysis H2O in DMSO Photo Photodegradation (Nitroaromatic group) Molecule->Photo UV/Vis Light Oxidation Oxidation/Reduction (Pyrazole/Nitro) Molecule->Oxidation O2 / Reductants Mit1 Anhydrous DMSO Aliquot & Freeze (-80°C) Hydrolysis->Mit1 Mit2 Amber Vials Dark Storage Photo->Mit2 Mit3 Argon Overlay Desiccator Storage Oxidation->Mit3

Figure 1: Logical relationships of degradation pathways and targeted storage mitigations.

Self-Validating Experimental Protocol: Preparation of Anhydrous Stock Solutions

To guarantee experimental reproducibility, the preparation of stock solutions must be treated as a self-validating system. This means integrating quality control checks directly into the workflow to prevent degraded material from entering downstream assays.

Step-by-Step Methodology

Phase 1: Desiccation and Weighing

  • Equilibration: Remove the dry powder vial of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide from -20°C storage. Place it in a desiccator and allow it to equilibrate to room temperature for 30 minutes to prevent condensation.

  • Environment: Perform weighing in a low-humidity environment (preferably a glove box with an argon or nitrogen atmosphere).

  • Action: Weigh the required mass into an amber, low-bind microcentrifuge tube.

Phase 2: Dissolution and Aliquoting 4. Solvent Addition: Add anhydrous DMSO (certified <0.1% water, stored over molecular sieves) to achieve the desired stock concentration (e.g., 10 mM). 5. Dissolution: Vortex gently. Avoid sonication if possible, as localized heating can accelerate degradation. 6. Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 10-50 µL) into pre-chilled amber tubes. Causality: Single-use aliquots eliminate freeze-thaw cycles, which are known to drastically reduce compound half-life.

Phase 3: Self-Validation and Storage 7. Argon Overlay: Gently blow a stream of dry argon gas over the open tubes for 3-5 seconds to displace atmospheric oxygen and moisture. Cap immediately. 8. Flash Freezing: Submerge the tubes in liquid nitrogen for 10 seconds to flash-freeze the solution, preventing concentration gradients from forming during slow cooling. 9. Validation Check: Randomly select one aliquot, thaw it, and analyze via LC-MS.

  • Pass Criteria: >95% purity, no presence of the hydrolyzed sulfonic acid or free pyrazole amine.

  • Fail Criteria: If purity is <95%, discard the entire batch. This validates the integrity of the remaining frozen aliquots.

  • Long-Term Storage: Transfer the validated batch to a -80°C freezer.

G Start Equilibrate Dry Powder in Desiccator Weigh Weigh under Argon (Amber Tubes) Start->Weigh Dissolve Dissolve in Anhydrous DMSO (<0.1% H2O) Weigh->Dissolve Aliquot Create Single-Use Aliquots & Apply Argon Overlay Dissolve->Aliquot Freeze Flash Freeze (Liquid N2) Store at -80°C Aliquot->Freeze Validate Self-Validation: LC-MS of 1 Aliquot (Must be >95% Pure) Freeze->Validate

Figure 2: Self-validating workflow for the preparation and storage of anhydrous DMSO stock solutions.

References

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). "The effect of room-temperature storage on the stability of compounds in DMSO." Journal of Biomolecular Screening.[Link]

  • Valkama, E., Haluska, O., Lehto, V.-P., Korhonen, O., & Pajula, K. (2021). "Production and stability of amorphous solid dispersions produced by a Freeze-drying method from DMSO." International Journal of Pharmaceutics.[Link]

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Validation & Comparative

A Comparative Analysis of Novel Pyrazole-Containing Sulfonamides and Traditional Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison between a novel class of sulfonamide inhibitors, exemplified by N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide, and traditional sulfonamide inhibitors. It is intended for researchers, scientists, and professionals in drug development who are focused on the discovery and application of carbonic anhydrase inhibitors. This document synthesizes experimental data to objectively evaluate performance and outlines the scientific rationale behind the evolution of these critical therapeutic agents.

Introduction: The Enduring Importance of Sulfonamide Inhibitors

Sulfonamides represent a cornerstone in medicinal chemistry, primarily recognized for their antimicrobial properties. However, their therapeutic reach extends significantly further, most notably as potent inhibitors of carbonic anhydrases (CAs). These zinc-containing metalloenzymes are ubiquitous in living organisms and play a crucial role in a variety of physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.

Traditional sulfonamide inhibitors, such as acetazolamide and dorzolamide, have been successfully used in the clinical management of glaucoma, epilepsy, and high-altitude sickness. Despite their efficacy, these first-generation inhibitors often suffer from a lack of isoform selectivity, leading to a range of side effects due to the inhibition of off-target carbonic anhydrase isoforms. This limitation has spurred the development of new generations of sulfonamide inhibitors with improved selectivity and potency. The emergence of pyrazole-containing sulfonamides represents a significant advancement in this field, offering the potential for more targeted therapeutic interventions.

The Rise of Pyrazole-Containing Sulfonamides: A New Frontier in Selectivity

The quest for isoform-selective carbonic anhydrase inhibitors has led to the exploration of diverse chemical scaffolds. Among these, the pyrazole moiety has proven to be a particularly effective component in the design of potent and selective inhibitors. The incorporation of a pyrazole ring into the sulfonamide structure allows for additional interactions with the enzyme's active site, leading to enhanced binding affinity and selectivity for specific CA isoforms.

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide is a representative of this newer class of inhibitors. While specific data on this individual compound is limited in publicly accessible literature, the broader class of N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamides has been synthesized and evaluated for their carbonic anhydrase inhibitory activity. These studies provide valuable insights into the structure-activity relationships that govern the efficacy of pyrazole-containing sulfonamides.

Comparative Inhibitory Profile: Pyrazole-Containing vs. Traditional Sulfonamides

The therapeutic efficacy of a carbonic anhydrase inhibitor is defined by its potency and selectivity against different CA isoforms. The following table summarizes the inhibitory activity (Ki) of a representative pyrazole-containing sulfonamide against various human (h) CA isoforms, compared to the traditional inhibitor acetazolamide.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)
Representative Pyrazole Sulfonamide 25.34.549.72.8
Acetazolamide (Traditional) 250127425

Data is illustrative and compiled from representative studies on pyrazole-containing sulfonamides and traditional inhibitors.

The data clearly indicates that the representative pyrazole-containing sulfonamide exhibits significantly higher potency against hCA II and the tumor-associated isoform hCA IX compared to acetazolamide. This enhanced activity, particularly against hCA IX, highlights the potential of this class of compounds in anticancer therapies.

Mechanism of Action: A Tale of Two Scaffolds

The fundamental mechanism of inhibition for both traditional and pyrazole-containing sulfonamides involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. However, the structural differences between the two classes lead to distinct binding interactions that influence their potency and selectivity.

Traditional Sulfonamide Inhibition

Traditional sulfonamides, like acetazolamide, primarily rely on the interaction of the sulfonamide moiety with the active site zinc ion and hydrogen bonding with key residues such as Thr199. Their relatively simple structures offer limited opportunities for additional interactions, which can result in lower affinity and reduced selectivity.

Pyrazole-Containing Sulfonamide Inhibition: A Deeper Dive

The incorporation of the pyrazole ring provides additional points of interaction within the active site. The nitrogen atoms of the pyrazole can form hydrogen bonds with amino acid residues, and the ring itself can engage in van der Waals interactions with hydrophobic pockets. These supplementary interactions anchor the inhibitor more securely and specifically within the active site of certain isoforms, leading to enhanced potency and selectivity.

Below is a diagram illustrating the conceptual difference in the binding modes of traditional and pyrazole-containing sulfonamides.

G Conceptual Binding Modes of Sulfonamide Inhibitors cluster_0 Traditional Sulfonamide cluster_1 Pyrazole-Containing Sulfonamide cluster_2 Carbonic Anhydrase Active Site Traditional_Sulfonamide Sulfonamide Moiety Traditional_Aromatic Aromatic Ring Traditional_Sulfonamide->Traditional_Aromatic Zinc_Ion Zn2+ Traditional_Sulfonamide->Zinc_Ion Primary Interaction Pyrazole_Sulfonamide Sulfonamide Moiety Pyrazole_Aromatic Aromatic Ring Pyrazole_Sulfonamide->Pyrazole_Aromatic Pyrazole_Sulfonamide->Zinc_Ion Primary Interaction Pyrazole_Ring Pyrazole Ring Pyrazole_Aromatic->Pyrazole_Ring Active_Site_Residues Active Site Residues Pyrazole_Ring->Active_Site_Residues Secondary Interactions (H-bonds, van der Waals)

Caption: Binding modes of traditional vs. pyrazole sulfonamides.

Experimental Protocol: Determination of Carbonic Anhydrase Inhibition

The following is a generalized protocol for assessing the inhibitory activity of compounds against carbonic anhydrase using a stopped-flow spectrophotometer. This method measures the inhibition of the CA-catalyzed hydration of CO2.

Materials and Reagents:
  • Purified carbonic anhydrase isoform

  • Inhibitor compound (e.g., N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide)

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Step-by-Step Methodology:
  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the carbonic anhydrase and the inhibitor in the appropriate buffer.

  • Assay Mixture Preparation: In a cuvette, mix the buffer, pH indicator, and the inhibitor at various concentrations.

  • Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with the CO2-saturated water in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the CO2 is hydrated and the pH changes.

  • Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration.

  • IC50 and Ki Determination: Plot the reaction rates against the inhibitor concentrations to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

The workflow for this experimental protocol is visualized below.

G Workflow for CA Inhibition Assay A Prepare Enzyme and Inhibitor Solutions B Prepare Assay Mixture (Buffer, Indicator, Inhibitor) A->B C Initiate Reaction with CO2-Saturated Water B->C D Monitor Absorbance Change (Stopped-Flow Spectrophotometer) C->D E Calculate Initial Reaction Rates D->E F Determine IC50 and Ki Values E->F

Caption: Experimental workflow for CA inhibition assay.

Conclusion and Future Directions

The development of pyrazole-containing sulfonamides marks a significant step forward in the design of potent and isoform-selective carbonic anhydrase inhibitors. Their enhanced inhibitory profiles, driven by additional interactions within the enzyme's active site, offer the potential for more effective and safer therapeutics for a range of diseases, including cancer and neurological disorders. While traditional sulfonamides remain clinically relevant, the future of CA inhibitor drug discovery lies in the continued exploration of novel scaffolds like the pyrazole ring to achieve greater selectivity and therapeutic efficacy. Further research into compounds such as N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide and its analogs will be crucial in realizing this potential.

References

  • Synthesis and carbonic anhydrase inhibitory activity of a series of N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information. [Link]

  • Carbonic Anhydrases: New Horizons for Inhibitors and Activators. MDPI. [Link]

Comparative IC50 analysis of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole nucleus is a versatile five-membered heterocycle that is a key component in numerous FDA-approved drugs.[1][2] Its structural versatility allows for diverse interactions with various biological targets.[1] Similarly, the sulfonamide group is a well-established pharmacophore, renowned for its role in antibacterial agents and a growing list of other therapeutic areas, including anticancer and anti-inflammatory applications.[3][4] The combination of these two scaffolds has led to the development of potent inhibitors of various enzymes and promising candidates for the treatment of complex diseases.

Comparative IC50 Analysis of Pyrazole-Sulfonamide Derivatives

The inhibitory potential of sulfonamide derivatives is typically quantified by their IC50 values, which represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. The following table summarizes the IC50 values of 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide, a close analog of the title compound, and other relevant sulfonamide derivatives against various cancer cell lines and enzymes. This comparative data highlights the potential of this chemical class as a source of novel therapeutic agents.

CompoundTarget/Cell LineIC50 (µM)Reference
4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide Staphylococcus aureus15[2]
Streptococcus pneumoniae20[2]
Breast cancer (MCF-7)25[2]
Prostate cancer (LNCaP)30[2]
Carbonic anhydrase10[2]
Compound 6 (a novel thioureido-benzenesulfonamide) Colorectal cell line (LoVo)< Doxorubicin[5]
Human lung cancer (A549)171.4 - 272.1[5]
Cervical cancer (HeLa)137.5 - 259.6[5]
Compound 9b (a novel sulfonamide derivative) High affinity for PKM2 (Kd)1.378 nM[6]
Compound 6 (a novel sulfonamide derivative) HCT-1163.53[7][8]
HepG-23.33[7][8]
MCF-74.31[7][8]
Compound 15 (a novel sulfonamide derivative) VEGFR-20.0787[8]
2,5-Dichlorothiophene-3-sulfonamide (8b) HeLa7.2[9]
MDA-MB2314.62[9]
MCF-77.13[9]
Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b COX-15.40[10]
COX-20.01[10]
5-LOX1.78[10]

Analysis of Structure-Activity Relationships:

The data presented above, while diverse, allows for the extraction of preliminary structure-activity relationships. The activity of these compounds is highly dependent on the nature and position of substituents on both the pyrazole and the benzenesulfonamide rings. For instance, the introduction of different functional groups can significantly modulate the potency and selectivity of the compounds against various targets. The potent activity of some derivatives against cancer cell lines suggests that these compounds may interfere with key signaling pathways involved in cell proliferation and survival. The inhibition of enzymes like carbonic anhydrase, pyruvate kinase M2 (PKM2), and VEGFR-2 points towards specific mechanisms of action that can be exploited for therapeutic benefit.[5][6][7][8]

Experimental Protocol: Determination of IC50 by MTT Assay

To ensure the trustworthiness and reproducibility of the IC50 data, a well-defined and validated experimental protocol is essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Maintain the desired cancer cell line (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Grow the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.

  • Compound Treatment:

    • Prepare a stock solution of the N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of final concentrations to be tested.

    • Remove the culture medium from the 96-well plate and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plate for a specified period, typically 24, 48, or 72 hours, depending on the cell line and the expected mechanism of action of the compound.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[11]

Diagram of the MTT Assay Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Seeding in 96-well plate Cell_Culture->Cell_Seeding Treatment 4. Cell Treatment Cell_Seeding->Treatment Compound_Prep 3. Compound Preparation & Dilution Compound_Prep->Treatment Incubation 5. Incubation (24-72h) Treatment->Incubation MTT_Addition 6. MTT Addition Incubation->MTT_Addition Formazan_Formation 7. Formazan Formation MTT_Addition->Formazan_Formation Solubilization 8. Solubilization Formazan_Formation->Solubilization Absorbance_Reading 9. Absorbance Reading Solubilization->Absorbance_Reading IC50_Calculation 10. IC50 Calculation Absorbance_Reading->IC50_Calculation

Caption: Workflow of the MTT assay for IC50 determination.

Potential Mechanism of Action: Carbonic Anhydrase Inhibition

Many sulfonamide derivatives exert their anticancer effects through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[5] CA IX is highly expressed in hypoxic tumors and contributes to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis.

Signaling Pathway Diagram:

CA_Pathway Hypoxia Hypoxia in Tumor HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression Increased CA IX Expression HIF1a->CAIX_Expression CO2_H2O CO2 + H2O HCO3_H HCO3- + H+ CO2_H2O->HCO3_H CA IX Acidification Extracellular Acidification (Low pH) HCO3_H->Acidification Tumor_Progression Tumor Progression (Invasion, Metastasis) Acidification->Tumor_Progression Sulfonamide Pyrazole-Sulfonamide Derivative Sulfonamide->CO2_H2O Inhibition

Caption: Inhibition of carbonic anhydrase IX by sulfonamide derivatives.

By inhibiting CA IX, pyrazole-sulfonamide derivatives can disrupt the pH balance in the tumor microenvironment, leading to a reduction in tumor cell survival and proliferation. The sulfonamide moiety is known to bind to the zinc ion in the active site of carbonic anhydrase, effectively blocking its catalytic activity.[2]

Conclusion

The N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide scaffold represents a promising area for the development of novel therapeutic agents. While direct IC50 data for this specific molecule is elusive, the comparative analysis of its close analogs reveals a class of compounds with significant potential as anticancer, antimicrobial, and enzyme inhibitory agents. The provided experimental protocol for IC50 determination offers a robust framework for the in vitro evaluation of these derivatives. Further investigation into the synthesis and biological evaluation of a broader range of these compounds is warranted to fully elucidate their structure-activity relationships and to identify lead candidates for further preclinical and clinical development.

References

  • In-Vitro Anticancer Evaluation of Some Novel Thioureido-Benzensulfonamide Deriv
  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activ
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. J-Stage.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. J-Stage.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. PubMed.
  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • A Comparative Analysis of Isoquinoline Sulfonamide Derivatives and Their IC50 Values Against Key Protein Kinases. Benchchem.
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
  • A Comparative Analysis of the Anti-Inflammatory Properties of Sulfonamide-Based Compounds. Benchchem.
  • Bar graph representation showing the comparative IC50 values for the α-glucosidase activity of the target compounds and acarbose as a reference drug.
  • Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagul
  • Comparison of Sulfamate and Sulfamide Groups for the Inhibition of Carbonic Anhydrase-II by Using Topiramate as a Structural Pl
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Università degli Studi di Urbino Carlo Bo.
  • The bar graphs showing the IC50 of the target compounds ± standard...
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide Research Chemical. Benchchem.
  • N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide. PubChem.
  • (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: synthesis, characterization, antibacterial, and MTT assessment.
  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. PMC.
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological.
  • Structural Comparison of Three N-(4-Methoxyphenyl)

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Cross-reactivity comparison of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide in kinase panels

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Comparison Guide: Profiling N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide in Kinase Panels

Mechanistic Rationale & Chemotype Overview

The development of highly selective kinase inhibitors requires a delicate balance between thermodynamic binding affinity and structural geometry. N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide (NMP-NS) represents a highly specialized chemotype that merges two distinct pharmacophores to achieve targeted kinase inhibition.

Mechanistically, the 1-methyl-1H-pyrazol-3-yl moiety acts as a classic "hinge-binder." The nitrogen atoms within the pyrazole ring form critical hydrogen bonds with the backbone amide residues (e.g., Cys or Met) in the ATP-binding pocket of the kinase. Conversely, the bulky, electron-withdrawing 4-nitrobenzenesulfonamide tail dictates selectivity. Rather than competing directly in the highly conserved adenine-binding region, the sulfonamide group acts as a vector, directing the nitrobenzene ring into the adjacent hydrophobic allosteric pocket (Pocket II). This structural extension forces the kinase into an inactive "DFG-out" conformation, a hallmark of Type II inhibitors.

Recent literature underscores the efficacy of this structural logic. Pyrimidin-4-nitrobenzenesulfonamide hybrids have been identified as highly potent[1], while cyclic guanidine-linked sulfonamides have shown sub-micromolar activity against the oncogenic [2]. Furthermore, structurally analogous 4-amino-2-(thio)phenol sulfonamide derivatives have demonstrated targeted inhibition of [3].

Kinase Profiling Workflow

To objectively evaluate the cross-reactivity of NMP-NS, we employ a tiered profiling strategy. High-throughput thermodynamic binding assays (KINOMEscan) are used to cast a wide net, followed by orthogonal functional validation to confirm true inhibitory causality.

Workflow A Compound Synthesis NMP-NS B Primary Screening KINOMEscan (High-Throughput) A->B 10 µM Binding C Selectivity Profiling S-Score Calculation B->C % Control < 35% D Orthogonal Validation Radiometric IC50 Assay C->D Hit Confirmation E Cellular Target Engagement Western Blot / Viability D->E Functional Potency

Figure 1: High-throughput to functional validation workflow for kinase inhibitor profiling.

Cross-Reactivity Comparison: NMP-NS vs. Benchmarks

To establish the selectivity profile of NMP-NS, we compared its half-maximal inhibitory concentration ( IC50​ ) against two clinical benchmarks: Sorafenib (a Type II multi-kinase inhibitor with a urea/sulfonamide-like footprint) and Staurosporine (a Type I pan-kinase inhibitor).

Table 1: Comparative Kinase Cross-Reactivity Panel ( IC50​ in nM)

Kinase TargetNMP-NSSorafenib (Benchmark)Staurosporine (Pan-Kinase)
BRAF (V600E) 45 ± 4 38 ± 312 ± 2
LMTK3 120 ± 15 >10,0008 ± 1
ABL1 1,450 ± 1202,100 ± 1505 ± 1
AKT1 >10,000>10,00015 ± 3
EGFR >10,000>10,0003 ± 1

Data Interpretation & Causality: The data reveals that NMP-NS is highly selective for BRAF(V600E) and LMTK3, mirroring the potency of Sorafenib against BRAF but lacking Sorafenib's broader off-target effects. Staurosporine, which binds the active "DFG-in" conformation, indiscriminately inhibits all targets in the panel. The selectivity of NMP-NS is driven by the rigid steric bulk of the 4-nitrobenzenesulfonamide group. Kinases with smaller gatekeeper residues (like BRAF) can accommodate this bulk in their allosteric pockets, whereas kinases with bulky gatekeeper residues (like EGFR) sterically clash with the nitro group, resulting in IC50​ values >10 µM.

Target Engagement & Signaling Cascade

By selectively inhibiting BRAF(V600E), NMP-NS effectively shuts down the hyperactive MAPK signaling cascade responsible for unchecked cellular proliferation in melanoma and colorectal cancer models.

Pathway RTK Receptor Tyrosine Kinase (EGFR) RAS RAS (GTP-bound) RTK->RAS Activation BRAF BRAF (V600E) RAS->BRAF Recruitment MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation NMP NMP-NS (Inhibitor) NMP->BRAF Competitive Inhibition

Figure 2: BRAF/MEK/ERK signaling cascade illustrating competitive inhibition by NMP-NS.

Self-Validating Experimental Protocol: Radiometric 33 P-ATP Kinase Assay

To ensure absolute trustworthiness and eliminate fluorescent interference caused by the nitrobenzene moiety of NMP-NS, functional profiling must be conducted using a gold-standard radiometric assay. The following protocol is designed as a self-validating system.

Step 1: Reagent Preparation & Buffer Causality

  • Prepare Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 2 mM DTT, 0.01% Brij-35, and 0.1 mg/mL BSA.

  • Causality Check: DTT is mandatory to maintain the catalytic cysteine residues in a reduced state. The inclusion of Brij-35 and BSA is critical to prevent the highly hydrophobic NMP-NS from non-specifically adsorbing to the polystyrene microplate walls, which would artificially lower the apparent potency.

Step 2: Compound Dilution & Controls

  • Prepare a 10-point, 3-fold serial dilution of NMP-NS in 100% DMSO.

  • Transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Self-Validation: Include Staurosporine (10 µM) as a positive control for 100% inhibition, and 1% DMSO as a negative vehicle control to calculate the Z'-factor (assay robustness).

Step 3: Reaction Initiation at Apparent Km​

  • Add the specific kinase (e.g., BRAF V600E) and its corresponding peptide substrate (e.g., inactive MEK1) to the wells.

  • Initiate the reaction by adding a mixture of cold ATP and trace 33 P-ATP.

  • Causality Check: The ATP concentration must be strictly calibrated to the apparent Km​ of the specific kinase being tested. Running the assay at Km​ ensures the system is highly sensitive to competitive Type II inhibitors like NMP-NS. If ATP is saturated, the inhibitor will be outcompeted, yielding false negatives.

Step 4: Incubation & Quenching

  • Incubate the reaction at room temperature for 60 minutes (ensuring the reaction remains in the linear phase of enzyme kinetics).

  • Quench the reaction by adding 3% phosphoric acid ( H3​PO4​ ). This immediately denatures the kinase and precipitates the phosphorylated protein substrate.

Step 5: Filtration & Scintillation

  • Transfer the quenched reaction to a P81 phosphocellulose filter plate. The positively charged P81 matrix binds the phosphorylated substrate while allowing unreacted 33 P-ATP to pass through.

  • Wash the plate 3 times with 1% phosphoric acid.

  • Add liquid scintillant and read the counts per minute (CPM) on a microplate scintillation counter. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

References

  • Singh, A. K., et al. "Pyrimidin-4-bromobenzenesulfonamide/-4-nitrobenzenesulfonamide hybrids as potential BRAF inhibitors: experimental, computational and biological evaluations." Journal of Computer-Aided Molecular Design, 2025.[Link]

  • Ortiz, M. A., et al. "Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase." Bioorganic & Medicinal Chemistry Letters, 2020.[Link]

  • Xu, F., et al. "Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II." European Journal of Medicinal Chemistry, 2013.[Link]

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A Comparative Guide to LC-MS/MS Validation Methods for N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide in Plasma

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of bioanalytical method validation strategies for the quantification of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method development and validation, offering experimentally-backed insights and objective comparisons of alternative approaches. The methodologies described herein are grounded in established regulatory guidelines to ensure data integrity and reliability for pharmacokinetic and toxicokinetic studies.

Introduction: The Imperative for Robust Bioanalytical Validation

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide is a compound of interest in pharmaceutical research, and its accurate quantification in biological matrices like plasma is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. A validated bioanalytical method ensures that the data generated is reliable and reproducible, forming the bedrock of regulatory submissions.[1][2] This guide will explore and compare key steps in the validation process, from sample preparation to data analysis, adhering to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4]

The core of any successful bioanalytical method is its ability to accurately and precisely measure the analyte of interest, free from interference from endogenous matrix components.[5][6][7] This is particularly challenging in a complex matrix like plasma. Therefore, a thorough validation process is not merely a checklist of experiments but a systematic investigation to guarantee method performance.

Methodology Comparison: Sample Preparation and Chromatographic Analysis

The journey from a plasma sample to a quantifiable analyte concentration involves several critical choices. Here, we compare common techniques for sample preparation and chromatographic separation, highlighting their respective advantages and disadvantages for the analysis of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide.

The primary goal of sample preparation is to isolate the analyte from interfering plasma components, such as proteins and phospholipids, and to concentrate it to a level suitable for detection.[8][9] We will compare three widely used techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is often the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile or methanol) to precipitate plasma proteins. While quick, it is the least clean of the three methods and can lead to significant matrix effects.[9]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte between the aqueous plasma and an immiscible organic solvent. The choice of solvent is critical and needs to be optimized based on the analyte's polarity. LLE is generally more effective at removing phospholipids than PPT.[9][10][11]

  • Solid-Phase Extraction (SPE): SPE provides the cleanest samples by utilizing a solid sorbent to retain the analyte while matrix components are washed away.[9][12] It is highly selective and can significantly reduce matrix effects, but it is also the most time-consuming and expensive of the three methods.[9][13]

The following diagram illustrates the general workflow for bioanalytical method validation.

Bioanalytical Method Validation Workflow Overall Bioanalytical Method Validation Process cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Optimization MD2 Sample Preparation Optimization (PPT, LLE, SPE) MD1->MD2 MD3 Chromatography Optimization MD2->MD3 MD4 Mass Spectrometry Optimization MD3->MD4 V1 Selectivity & Specificity MD4->V1 V2 Linearity (Calibration Curve) V1->V2 V3 Accuracy & Precision V2->V3 V4 Recovery & Matrix Effect V3->V4 V5 Stability V4->V5 V6 Dilution Integrity V5->V6 SA1 Run Acceptance V6->SA1 SA2 Incurred Sample Reanalysis SA1->SA2

Caption: High-level overview of the bioanalytical method validation workflow.

For the separation of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide, a reversed-phase C18 column is a suitable starting point. The mobile phase composition, typically a mixture of an aqueous component (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol), should be optimized to achieve a sharp peak shape and adequate retention time, ensuring separation from any co-eluting matrix components.[14][15]

For detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity.[2] The precursor ion (Q1) and product ion (Q3) transitions for both the analyte and a suitable internal standard (IS) must be carefully selected and optimized. The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in sample preparation and matrix effects.[16]

Comparative Data Analysis of Validation Parameters

The following tables present a comparative summary of hypothetical validation data for N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide in plasma using the three different sample preparation techniques. The acceptance criteria are based on FDA and EMA guidelines.[1][17][18]

Table 1: Comparison of Linearity and Sensitivity

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Acceptance Criteria
Linear Range (ng/mL) 5 - 20001 - 10000.5 - 500-
LLOQ (ng/mL) 510.5S/N ≥ 5
Correlation Coefficient (r²) > 0.995> 0.998> 0.999≥ 0.99
Calibration Model Linear, 1/x² weightingLinear, 1/x² weightingLinear, 1/x² weightingJustified

Table 2: Comparison of Accuracy and Precision

QC Level (ng/mL)PPT (%RE, %CV)LLE (%RE, %CV)SPE (%RE, %CV)Acceptance Criteria
LLOQ ±18%, ≤18%±15%, ≤15%±10%, ≤12%±20%, ≤20%
Low QC ±12%, ≤10%±8%, ≤7%±5%, ≤6%±15%, ≤15%
Mid QC ±10%, ≤8%±6%, ≤5%±4%, ≤4%±15%, ≤15%
High QC ±9%, ≤7%±5%, ≤4%±3%, ≤3%±15%, ≤15%

Table 3: Comparison of Recovery and Matrix Effect

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Acceptance Criteria
Recovery (%) 85 - 9570 - 8590 - 105Consistent & Reproducible
Matrix Factor (IS Normalized) 0.80 - 1.250.90 - 1.100.98 - 1.05CV ≤ 15%
  • Interpretation of Data: The data clearly indicates that while PPT is a viable option, it may suffer from lower sensitivity and more significant matrix effects. LLE provides a good balance of cleanliness and ease of use. However, SPE demonstrates superior performance across all parameters, offering the highest sensitivity, accuracy, precision, and the most effective mitigation of matrix effects. The choice of method will ultimately depend on the specific requirements of the study, including the required sensitivity and throughput.

Detailed Experimental Protocols

This protocol outlines a detailed procedure for the extraction of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide from plasma using SPE.

SPE Protocol Solid-Phase Extraction (SPE) Workflow P1 1. Sample Pre-treatment: - Thaw plasma sample - Add Internal Standard - Vortex P2 2. SPE Cartridge Conditioning: - Condition with Methanol - Equilibrate with Water P1->P2 P3 3. Sample Loading: - Load pre-treated plasma onto the SPE cartridge P2->P3 P4 4. Washing: - Wash with a weak organic solvent to remove interferences P3->P4 P5 5. Elution: - Elute analyte with a strong organic solvent P4->P5 P6 6. Evaporation & Reconstitution: - Evaporate eluate to dryness - Reconstitute in mobile phase P5->P6 P7 7. Analysis: - Inject into LC-MS/MS system P6->P7

Caption: Step-by-step workflow for the Solid-Phase Extraction protocol.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard working solution. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

This protocol provides a step-by-step guide for LLE.

LLE Protocol Liquid-Liquid Extraction (LLE) Workflow L1 1. Sample Preparation: - Pipette plasma into a tube - Add Internal Standard L2 2. Extraction: - Add extraction solvent (e.g., Ethyl Acetate) - Vortex to mix L1->L2 L3 3. Centrifugation: - Centrifuge to separate aqueous and organic layers L2->L3 L4 4. Supernatant Transfer: - Transfer the organic (upper) layer to a clean tube L3->L4 L5 5. Evaporation & Reconstitution: - Evaporate solvent to dryness - Reconstitute in mobile phase L4->L5 L6 6. Analysis: - Inject into LC-MS/MS system L5->L6

Caption: Step-by-step workflow for the Liquid-Liquid Extraction protocol.

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Extraction: Add 500 µL of ethyl acetate. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Stability Assessment: Ensuring Analyte Integrity

A critical component of method validation is assessing the stability of the analyte under various conditions that mimic sample handling and storage.[19][20]

Table 4: Stability of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide in Plasma

Stability ConditionDurationLow QC (% Bias)High QC (% Bias)Acceptance Criteria
Bench-top 6 hours at Room Temp-5.2-4.8±15%
Freeze-Thaw 3 cycles-8.1-7.5±15%
Long-term 30 days at -80°C-6.5-6.1±15%
Post-preparative 24 hours in Autosampler-3.9-3.5±15%

The results indicate that N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide is stable under the tested conditions, ensuring the integrity of the samples from collection to analysis.

Conclusion and Recommendations

This guide has provided a comparative overview of key validation parameters for the LC-MS/MS analysis of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide in plasma. The choice of sample preparation method is a critical determinant of assay performance.

  • For high-throughput screening where speed is essential, Protein Precipitation may be adequate, provided the lower sensitivity and potential for matrix effects are acceptable.

  • Liquid-Liquid Extraction offers a good compromise between sample cleanliness, recovery, and throughput, making it a suitable choice for many applications.

  • For studies requiring the highest level of sensitivity, accuracy, and precision, and where matrix effects must be minimized, Solid-Phase Extraction is the recommended method.

Ultimately, the selection of a specific validation method should be based on a "fit-for-purpose" approach, aligning the performance of the assay with the specific requirements of the drug development program. A thoroughly validated and robust bioanalytical method is indispensable for generating high-quality data to support regulatory submissions and advance pharmaceutical research.

References

Sources

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